4-(3-Chlorobenzyl)piperidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-[(3-chlorophenyl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c13-12-3-1-2-11(9-12)8-10-4-6-14-7-5-10/h1-3,9-10,14H,4-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIQMUCBWUBNNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625267 | |
| Record name | 4-[(3-Chlorophenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251107-31-0 | |
| Record name | 4-[(3-Chlorophenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 4-(3-Chlorobenzyl)piperidine
Introduction
4-(3-Chlorobenzyl)piperidine is a crucial heterocyclic building block in medicinal chemistry and drug development. Its substituted piperidine scaffold is a common motif in a wide array of pharmacologically active compounds, contributing to their efficacy by influencing properties such as receptor binding, bioavailability, and metabolic stability. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering detailed mechanistic insights and practical experimental protocols for researchers and professionals in the field of drug discovery and organic synthesis.
Strategic Approaches to Synthesis
The synthesis of this compound can be efficiently achieved through two principal and robust methodologies:
-
Direct N-Alkylation of Piperidine: A classical and straightforward approach involving the direct coupling of the piperidine nitrogen with a suitable 3-chlorobenzyl electrophile.
-
Reductive Amination: A versatile method that forms the carbon-nitrogen bond through the reaction of piperidine with 3-chlorobenzaldehyde, followed by in-situ reduction of the resulting iminium intermediate.
This guide will delve into the intricacies of both pathways, providing a comparative analysis to inform the selection of the most appropriate method based on available starting materials, desired scale, and process optimization considerations.
Pathway 1: Direct N-Alkylation of Piperidine with 3-Chlorobenzyl Chloride
This method represents a direct and atom-economical route to the target compound. The core of this transformation is the nucleophilic substitution reaction between piperidine and 3-chlorobenzyl chloride.
Reaction Mechanism
The N-alkylation of piperidine with 3-chlorobenzyl chloride proceeds via a nucleophilic substitution mechanism. The specific pathway, either SN1 or SN2, can be influenced by the substitution pattern on the benzyl chloride and the reaction conditions. For an unsubstituted or meta-substituted benzyl chloride like 3-chlorobenzyl chloride, the SN2 pathway is generally favored[1].
In the SN2 mechanism, the lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, directly attacking the electrophilic benzylic carbon of 3-chlorobenzyl chloride. This concerted step involves the simultaneous formation of the C-N bond and cleavage of the C-Cl bond, proceeding through a single transition state. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the product and preventing the formation of the piperidine hydrochloride salt, which is unreactive.
Experimental Protocol
Materials:
-
Piperidine
-
3-Chlorobenzyl chloride
-
Potassium carbonate (K2CO3), anhydrous
-
Acetonitrile (CH3CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred solution of piperidine (1.1 equivalents) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).
-
Slowly add a solution of 3-chlorobenzyl chloride (1.0 equivalent) in anhydrous acetonitrile to the reaction mixture at room temperature. The slow addition helps to control any potential exotherm.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by flash column chromatography on silica gel if necessary.
Causality Behind Experimental Choices
-
Base: Potassium carbonate is a commonly used inorganic base for this transformation due to its low cost, moderate reactivity, and ease of removal by filtration[2]. It effectively scavenges the HCl produced without promoting significant side reactions.
-
Solvent: Acetonitrile is a suitable polar aprotic solvent that facilitates the SN2 reaction by solvating the cation of the base while leaving the nucleophile relatively free. Dichloromethane is another viable option[1].
-
Workup: The aqueous workup with sodium bicarbonate ensures the removal of any remaining acidic byproducts and unreacted starting materials.
Visualization of the N-Alkylation Pathway
References
An In-depth Technical Guide to the Physicochemical Properties of 4-(3-Chlorobenzyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Chlorobenzyl)piperidine is a substituted piperidine derivative that holds significance as a versatile building block in medicinal chemistry and drug discovery. The piperidine scaffold is a prevalent motif in a vast array of FDA-approved drugs and biologically active compounds, owing to its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability. The introduction of a 3-chlorobenzyl substituent provides a handle for further chemical modification and can influence the molecule's interaction with biological targets. This technical guide offers a comprehensive overview of the core physicochemical properties of this compound, providing essential data and methodologies for researchers engaged in its synthesis, characterization, and application in drug development programs.
Chemical Identity and Structure
This compound is a secondary amine with a molecular formula of C₁₂H₁₆ClN. Its structure consists of a piperidine ring substituted at the 4-position with a benzyl group, which in turn is substituted with a chlorine atom at the meta-position of the phenyl ring.
dot graph "Chemical_Structure" { layout=neato; node [shape=none, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];
// Define nodes for atoms N1 [label="N", pos="0,0!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#4285F4"]; H1 [label="H", pos="-0.5,-0.5!", fontcolor="#202124"]; C1 [label="C", pos="-0.7,0.8!", fontcolor="#202124"]; C2 [label="C", pos="0.7,0.8!", fontcolor="#202124"]; C3 [label="C", pos="-1.4,0.1!", fontcolor="#202124"]; C4 [label="C", pos="1.4,0.1!", fontcolor="#202124"]; C5 [label="C", pos="-0.7,-1.2!", fontcolor="#202124"]; C6 [label="C", pos="0.7,-1.2!", fontcolor="#202124"]; C7 [label="C", pos="0,-2.2!", fontcolor="#202124"]; C8 [label="C", pos="-0.7,-3.2!", fontcolor="#202124"]; C9 [label="C", pos="0.7,-3.2!", fontcolor="#202124"]; C10 [label="C", pos="-0.7,-4.2!", fontcolor="#202124"]; C11 [label="C", pos="0.7,-4.2!", fontcolor="#202124"]; C12 [label="C", pos="0,-5.2!", fontcolor="#202124"]; Cl1 [label="Cl", pos="-1.4,-5.2!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#34A853"];
// Define edges for bonds N1 -- H1; N1 -- C1; N1 -- C2; C1 -- C3; C2 -- C4; C3 -- C5; C4 -- C6; C5 -- C6; C6 -- C7; C7 -- C8; C7 -- C9; C8 -- C10; C9 -- C11; C10 -- C12; C11 -- C12; C10 -- Cl1; } end_dot Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this compound is not extensively available in public literature, the following table summarizes its known and predicted properties.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆ClN | --INVALID-LINK--[1] |
| Molecular Weight | 209.72 g/mol | --INVALID-LINK--[2] |
| CAS Number | 251107-31-0 | --INVALID-LINK--[1] |
| Appearance | Solid or liquid | --INVALID-LINK--[1], --INVALID-LINK--[3] |
| Boiling Point | 310.8 ± 22.0 °C at 760 mmHg | --INVALID-LINK--[3] |
| Density | 1.1 ± 0.1 g/cm³ | --INVALID-LINK--[3] |
| Refractive Index | 1.540 | --INVALID-LINK--[3] |
| pKa (predicted) | ~9.5 - 10.5 | (Estimated based on piperidine) |
| logP (predicted) | ~3.0 - 3.5 | (Estimated based on related structures) |
| Solubility (predicted) | Sparingly soluble in water, soluble in organic solvents. | (Inferred from structure) |
Ionization Constant (pKa)
The basicity of the piperidine nitrogen is a critical determinant of the compound's ionization state at physiological pH. The pKa of the conjugate acid of piperidine is approximately 11.12. The electron-withdrawing nature of the chlorobenzyl group is expected to slightly decrease the basicity of the piperidine nitrogen in this compound. Therefore, the pKa is predicted to be in the range of 9.5 to 10.5. This means that at physiological pH (7.4), the compound will exist predominantly in its protonated, charged form, which has significant implications for its solubility, membrane permeability, and receptor interactions.
dot graph "Ionization_Equilibrium" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];
"Protonated_Form" [label="R-NH₂⁺\n(Charged, more water-soluble)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; "Deprotonated_Form" [label="R-N-H\n(Neutral, more lipid-soluble)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"];
"Protonated_Form" -> "Deprotonated_Form" [label=" -H⁺ "]; "Deprotonated_Form" -> "Protonated_Form" [label=" +H⁺ "]; } end_dot Caption: Ionization equilibrium of this compound.
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a key parameter influencing a drug's ability to cross biological membranes. While an experimental logP value for this compound is not available, a predicted value can be estimated. For the related compound 4-(4-chlorobenzyl)piperidine hydrochloride, a predicted XlogP of 3.1 has been reported. The logP of the free base is expected to be in a similar range, likely between 3.0 and 3.5, indicating a significant degree of lipophilicity. This property is crucial for its potential to cross the blood-brain barrier and interact with intracellular targets.
Synthesis
A plausible synthetic route to this compound can be adapted from established methods for the synthesis of 4-substituted benzylpiperidines. One common approach involves the reductive amination of a suitable piperidone precursor or the reaction of a piperidine derivative with a benzyl halide. A potential two-step synthesis is outlined below.
dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];
"Starting_Materials" [label="4-Piperidinemethanol\n+\n3-Chlorobenzyl chloride", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; "Step1" [label="Williamson Ether Synthesis", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Intermediate" [label="4-((3-Chlorobenzyloxy)methyl)piperidine", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; "Step2" [label="Reductive Cleavage", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Final_Product" [label="this compound", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];
"Starting_Materials" -> "Step1"; "Step1" -> "Intermediate"; "Intermediate" -> "Step2"; "Step2" -> "Final_Product"; } end_dot Caption: A potential synthetic workflow for this compound.
A common and efficient method for constructing 4-benzyl piperidines involves a Suzuki coupling protocol. This approach offers wide functional group tolerance and is amenable to the synthesis of a diverse range of derivatives. The process typically involves the hydroboration of an N-protected 4-methylene piperidine followed by a palladium-catalyzed cross-coupling with an appropriate aryl halide or triflate.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the benzylic methylene protons, and the aromatic protons of the chlorophenyl group. The piperidine protons would appear as complex multiplets in the aliphatic region (typically 1.0-3.5 ppm). The benzylic protons (CH₂) would likely appear as a doublet around 2.5-3.0 ppm. The aromatic protons would be observed in the downfield region (around 7.0-7.3 ppm) with splitting patterns characteristic of a 1,3-disubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for each carbon atom in the molecule. The piperidine ring carbons would resonate in the aliphatic region (25-55 ppm). The benzylic carbon would appear around 40-45 ppm. The aromatic carbons would be found in the 125-145 ppm range, with the carbon attached to the chlorine atom showing a characteristic chemical shift.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (209.72). The isotopic pattern of the molecular ion peak would be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation patterns would likely involve cleavage of the benzylic bond and fragmentation of the piperidine ring.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹), C-H stretches of the aliphatic and aromatic groups (around 2800-3100 cm⁻¹), and C=C stretching vibrations of the aromatic ring (around 1450-1600 cm⁻¹). A C-Cl stretching band would be expected in the fingerprint region (typically below 800 cm⁻¹).
Experimental Protocols for Physicochemical Characterization
dot graph "Experimental_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];
"Synthesis" [label="Synthesis & Purification", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; "Characterization" [label="Structural Characterization\n(NMR, MS, IR)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; "Melting_Point" [label="Melting Point Determination", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; "Solubility" [label="Aqueous Solubility\n(Shake-Flask Method)", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; "pKa" [label="pKa Determination\n(Potentiometric Titration)", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; "logP" [label="logP Determination\n(HPLC Method)", fillcolor="#FBBC05", style=filled, fontcolor="#202124"];
"Synthesis" -> "Characterization"; "Characterization" -> "Melting_Point"; "Characterization" -> "Solubility"; "Characterization" -> "pKa"; "Characterization" -> "logP"; } end_dot Caption: General experimental workflow for physicochemical characterization.
The following are detailed, step-by-step methodologies for determining the key physicochemical properties of this compound.
Melting Point Determination (Capillary Method)
Rationale: This method provides a sharp and reproducible melting point, which is a crucial indicator of purity.
-
Sample Preparation: Finely powder a small amount of the solid this compound.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the apparatus at a rate of 10-20 °C/min initially. As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C/min.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.
Aqueous Solubility Determination (Shake-Flask Method)
Rationale: This is the gold standard method for determining intrinsic solubility, providing a thermodynamic equilibrium value.
-
Sample Preparation: Add an excess amount of this compound to a known volume of purified water (or a relevant buffer) in a sealed, screw-capped vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle or centrifuge the sample to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The aqueous solubility is expressed in units of mg/mL or µg/mL.
pKa Determination (Potentiometric Titration)
Rationale: This method directly measures the change in pH upon addition of a titrant, allowing for the precise determination of the ionization constant.
-
Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH. Record the pH values as a function of the volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve, typically at the half-equivalence point. Alternatively, derivative plots can be used for more accurate endpoint determination.
logP Determination (HPLC Method)
Rationale: This method is a rapid and reliable alternative to the shake-flask method, particularly for compounds with low solubility or for screening purposes.
-
System Setup: Use a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: Inject a series of standard compounds with known logP values that bracket the expected logP of the analyte.
-
Analysis: Inject a solution of this compound onto the HPLC system and record its retention time.
-
Calculation: Create a calibration curve by plotting the logarithm of the retention factor (k') of the standards against their known logP values. The logP of this compound is then determined from its retention factor using the calibration curve. The retention factor k' is calculated as (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the void time of the system.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. While a lack of extensive publicly available experimental data necessitates the use of predicted values for some key parameters, the provided information and standardized protocols offer a robust framework for researchers. A thorough experimental determination of the properties outlined in this guide is crucial for any drug development program involving this promising chemical scaffold. The insights into its chemical identity, potential synthesis, and expected spectral characteristics will aid in the design and execution of further studies aimed at exploring its therapeutic potential.
References
- 1. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data Analysis of 4-(3-Chlorobenzyl)piperidine: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 4-(3-Chlorobenzyl)piperidine, a key intermediate in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the practical interpretation of the spectra to elucidate and confirm the molecular structure, providing a framework for the analysis of similar substituted piperidine derivatives.
Introduction
This compound is a disubstituted piperidine derivative with a molecular formula of C₁₂H₁₆ClN. The structural confirmation and purity assessment of such compounds are critical in synthetic chemistry and drug discovery. Spectroscopic techniques are indispensable tools for this purpose, each providing unique and complementary information about the molecular structure. This guide will walk through the theoretical and practical aspects of analyzing the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon- thirteenth (¹³C) nuclei, a detailed molecular connectivity map can be constructed.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle of 30°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
¹H NMR Spectroscopy: Analysis and Interpretation
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the chlorobenzyl group and the aliphatic protons of the piperidine ring.
Expected ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.3 | m | 4H | Aromatic protons (H-2', H-4', H-5', H-6') |
| ~3.0-3.2 | m | 2H | Axial protons at C2 and C6 of piperidine |
| ~2.5-2.7 | m | 2H | Equatorial protons at C2 and C6 of piperidine |
| ~2.5 | d | 2H | Benzyl protons (-CH₂-) |
| ~1.8-2.0 | m | 1H | Proton at C4 of piperidine |
| ~1.6-1.8 | m | 2H | Axial protons at C3 and C5 of piperidine |
| ~1.2-1.4 | m | 2H | Equatorial protons at C3 and C5 of piperidine |
| ~1.5 | br s | 1H | N-H proton of piperidine |
Interpretation:
-
Aromatic Region (δ 7.2-7.3): The four protons on the 3-chlorophenyl ring will appear as a complex multiplet due to their differing chemical environments and spin-spin coupling.
-
Piperidine Ring Protons: The piperidine ring exists in a chair conformation, leading to distinct signals for axial and equatorial protons. The protons on C2 and C6, adjacent to the nitrogen, are expected to be deshielded and appear further downfield.[1] The protons on C3 and C5 will be more upfield. The proton at C4, being a methine proton, will have its own characteristic signal.
-
Benzyl Protons (δ ~2.5): The two benzylic protons are diastereotopic due to the chirality of the C4 carbon of the piperidine ring, although this may not be resolved in a standard spectrum. They will appear as a doublet due to coupling with the proton on C4 of the piperidine ring.
-
N-H Proton: The N-H proton of the secondary amine in the piperidine ring will typically appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
¹³C NMR Spectroscopy: Analysis and Interpretation
The proton-decoupled ¹³C NMR spectrum provides information about the number of unique carbon environments in the molecule.
Expected ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~142 | C-1' (quaternary carbon of the aromatic ring) |
| ~134 | C-3' (carbon attached to chlorine) |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~126 | Aromatic CH |
| ~46 | C2 and C6 of piperidine |
| ~44 | Benzyl carbon (-CH₂) |
| ~37 | C4 of piperidine |
| ~32 | C3 and C5 of piperidine |
Interpretation:
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons of the 3-chlorophenyl group. The carbon bearing the chlorine (C-3') will be significantly influenced by the electronegativity of the halogen. The quaternary carbon (C-1') will also have a characteristic chemical shift.[2]
-
Piperidine Ring Carbons: The carbons of the piperidine ring will appear in the aliphatic region. Due to symmetry, the C2 and C6 carbons are equivalent, as are the C3 and C5 carbons. The C4 carbon, being a methine carbon, will have a distinct chemical shift.[3][4]
-
Benzyl Carbon: The benzylic carbon will appear in the aliphatic region, typically around 44 ppm.[5]
II. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, broad | N-H stretch of the secondary amine |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2930, ~2850 | Strong | Aliphatic C-H stretch (piperidine and benzyl) |
| ~1600, ~1470 | Medium-Strong | Aromatic C=C ring stretching |
| ~1450 | Medium | CH₂ scissoring |
| ~1100-1000 | Strong | C-N stretch |
| ~800-700 | Strong | Aromatic C-H out-of-plane bending |
| ~780 | Strong | C-Cl stretch |
Interpretation:
-
N-H Stretch: A broad absorption around 3300 cm⁻¹ is a clear indication of the N-H bond in the piperidine ring.[6][7]
-
C-H Stretches: The presence of both aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹) confirms the presence of both the chlorobenzyl and piperidine moieties.[8][9]
-
Aromatic Ring Vibrations: The characteristic absorptions in the 1600-1470 cm⁻¹ region are indicative of the aromatic ring.[2][8]
-
C-Cl Stretch: A strong band in the fingerprint region, typically around 780 cm⁻¹, can be attributed to the C-Cl stretching vibration.[10]
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas or liquid chromatograph.
-
Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) are common methods. ESI is a softer technique that often yields the protonated molecule [M+H]⁺.
-
Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
Expected Mass Spectrometry Data (EI):
| m/z | Relative Intensity | Assignment |
| 211/213 | Moderate | Molecular ion [M]⁺ (with ³⁵Cl and ³⁷Cl isotopes) |
| 125/127 | High | [Cl-C₆H₄-CH₂]⁺ fragment |
| 91 | Moderate | [C₇H₇]⁺ (tropylium ion) |
| 84 | High | [C₅H₁₀N]⁺ (piperidine ring fragment) |
Interpretation:
-
Molecular Ion: The molecular ion peak is expected at m/z 211, with a characteristic isotopic peak at m/z 213 (approximately one-third the intensity) due to the presence of the ³⁷Cl isotope. This confirms the molecular weight and the presence of one chlorine atom.
-
Fragmentation Pattern: The fragmentation of this compound is expected to be dominated by cleavage of the bond between the benzyl group and the piperidine ring.[11][12]
-
Benzylic Cleavage: The most prominent fragmentation pathway is the cleavage of the C-C bond between the piperidine ring and the benzyl group, leading to the formation of a stable chlorobenzyl cation at m/z 125/127 and a piperidine radical.
-
Piperidine Ring Fragmentation: The piperidine ring itself can undergo fragmentation, leading to a characteristic ion at m/z 84.[11][12] Further fragmentation can lead to the loss of ethylene from this ion.
-
Tropylium Ion: Rearrangement of the benzyl fragment can lead to the formation of the tropylium ion at m/z 91.
-
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information that, when pieced together, confirms the molecular structure, functional groups, and molecular weight. This guide serves as a practical reference for the spectroscopic analysis of this compound and can be extended to the characterization of other substituted piperidine derivatives, which are of significant interest in medicinal chemistry and materials science.
References
- 1. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 2. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]
- 5. 4-Benzylpiperidine(31252-42-3) 13C NMR [m.chemicalbook.com]
- 6. Piperidine(110-89-4) IR Spectrum [chemicalbook.com]
- 7. Piperidine [webbook.nist.gov]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
Whitepaper: A Senior Application Scientist's Guide to In-Silico Modeling of 4-(3-Chlorobenzyl)piperidine Receptor Binding
Abstract
This guide provides an in-depth, technical walkthrough for the in-silico analysis of 4-(3-Chlorobenzyl)piperidine, a small molecule with potential neuromodulatory activity. We move beyond a simple procedural outline to deliver a strategic framework grounded in scientific causality and self-validating protocols. This document details the complete computational workflow, from target identification and molecular docking to the validation of binding stability through molecular dynamics simulations. Each step is rationalized, explaining not just how to perform the experiment, but why specific choices are made, thereby empowering researchers to adapt and apply these methods to their own discovery pipelines. We will use the human Dopamine D2 Receptor (D₂R) as our primary example target, justified by the known pharmacology of analogous piperidine-based structures.
Introduction: The Rationale for In-Silico Investigation
In modern drug discovery, computational, or in-silico, methods are indispensable for predicting and rationalizing the interaction between a small molecule (ligand) and its biological target (receptor) at an atomic level.[1] This approach significantly accelerates the discovery process by prioritizing candidates for expensive and time-consuming in vitro and in vivo testing.[1]
The subject of our investigation, this compound, belongs to the piperidine class of compounds. This structural motif is prevalent in many centrally active agents. The closely related parent compound, 4-benzylpiperidine, is known to act as a monoamine releasing agent with high selectivity for dopamine and norepinephrine.[2] Furthermore, various piperidine derivatives have shown affinity for critical CNS targets, including Dopamine receptors (D₂R, D₄R), Sigma-1 receptors (σ₁R), and Histamine H₃ receptors.[3][4][5]
Given this pharmacological context, the Dopamine D₂ Receptor presents a high-priority, logical target for our investigation. D₂R is a primary target for antipsychotic medications and plays a crucial role in numerous neurological processes.[4][6] Dysregulation of the dopaminergic system is implicated in schizophrenia, Parkinson's disease, and depression.[4] Therefore, understanding how this compound might interact with D₂R is of significant scientific interest.
This guide will systematically model this interaction, providing a robust, field-proven workflow.
The Computational Modeling Workflow: A Self-Validating System
Our workflow is designed as a sequential and logical progression, where each stage builds upon the last and incorporates validation checks. This ensures the trustworthiness and scientific integrity of the final results.
Caption: Overall In-Silico Modeling Workflow.
Phase 1: Molecular Docking - Predicting the Binding Pose
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[7] This initial step provides a static snapshot of the interaction and an estimate of binding affinity. We will use AutoDock Vina, a widely-used and validated open-source docking engine.[8][9]
Experimental Protocol: Ligand Preparation
Causality: The ligand's structure must be converted into a 3D format with correct protonation states, atom types, and partial charges for the docking software's force field to recognize it. This ensures that electrostatic and van der Waals interactions are calculated accurately.
-
Obtain 2D Structure: Obtain the 2D structure of this compound. This can be done using its SMILES string (C1CNCCC1Cc2cccc(c2)Cl) in a program like PubChem.[10]
-
Generate 3D Conformation: Convert the 2D structure into a 3D conformation. Tools like Open Babel or the 3D conformer generator in PubChem can be used.[10] Save the output as an .sdf or .mol2 file.
-
Prepare for Docking (PDBQT format): Use AutoDock Tools (ADT) to prepare the ligand.[10][11]
-
Load the 3D structure.
-
Add Polar Hydrogens: This is critical for defining hydrogen bonds. In ADT: Edit > Hydrogens > Add > Polar only.[10][12]
-
Assign Gasteiger Charges: These are partial atomic charges necessary for calculating electrostatic interactions. In ADT: Edit > Charges > Compute Gasteiger.[13]
-
Define Rotatable Bonds: ADT will automatically detect rotatable bonds, allowing for ligand flexibility during docking.
-
Save as PDBQT: Save the final prepared ligand as a .pdbqt file. This format contains the coordinate information plus charge and atom type data for Vina.[8]
-
Experimental Protocol: Receptor Preparation
Causality: Crystal structures from the Protein Data Bank (PDB) are experimental snapshots and often contain non-essential elements (water, ions, co-crystallized ligands) and may have missing atoms.[11] These must be cleaned and repaired to create a chemically correct and computationally 'clean' receptor model for docking.
-
Download Receptor Structure: Download the crystal structure of the human Dopamine D₂ Receptor. We will use PDB ID: 6CM4 , which shows D₂R in complex with the antagonist risperidone.[4][14] This provides a well-defined antagonist binding pocket.
-
Clean the PDB File:
-
Load 6CM4.pdb into a visualization tool like UCSF Chimera or PyMOL.
-
Remove Heteroatoms: Delete all non-protein atoms, including water molecules (HOH), ions, and the co-crystallized ligand (risperidone).[10] This is crucial as we want to dock our ligand into an empty binding site.
-
Isolate the Receptor Chain: The 6CM4 structure contains the receptor and a G-protein fragment. For this docking study, isolate only the D₂R chain (Chain R).
-
-
Prepare in AutoDock Tools (ADT):
-
Load the cleaned PDB file into ADT.
-
Repair Missing Atoms: Check for and repair any missing atoms in the protein side chains.[15]
-
Add Polar Hydrogens: As with the ligand, add polar hydrogens to the receptor (Edit > Hydrogens > Add > Polar only).[10]
-
Add Kollman Charges: For proteins, Kollman charges are a standard choice that provides a robust charge model.[10][15]
-
Save as PDBQT: Save the prepared receptor as a .pdbqt file.
-
Experimental Protocol: Executing the Docking Simulation
Causality: We must define a specific search space, the "grid box," for the docking algorithm. A well-defined box confines the search to the known binding site, increasing computational efficiency and the likelihood of finding a biologically relevant pose. The dimensions of the box must be large enough to allow the ligand to rotate and translate freely within the site.
-
Define the Grid Box:
-
In ADT, with both the receptor and ligand loaded, identify the binding pocket. For 6CM4, this is the site previously occupied by risperidone.
-
Center the grid box on the geometric center of this binding pocket.
-
Set the dimensions of the box. A good starting point is a cube of 25x25x25 Å, ensuring it fully encompasses the binding site.[7]
-
Output the grid parameters (center coordinates and dimensions) to a text file for use with Vina.[8]
-
-
Create Vina Configuration File: Create a text file (e.g., conf.txt) specifying the input files and search parameters.[9]
-
Run AutoDock Vina: Execute Vina from the command line.[16] vina --config conf.txt --log results.log
Data Presentation: Analysis of Docking Results
Causality: The docking output provides two key pieces of information: the predicted binding affinity (a score) and the 3D coordinates of the predicted binding poses.[15] Lower binding affinity scores indicate a more favorable, tighter binding interaction. Analyzing the poses reveals the specific atomic interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.
The results should be summarized and analyzed as follows:
-
Binding Affinity: The primary output is a table of binding modes ranked by affinity in kcal/mol.
| Binding Mode | Affinity (kcal/mol) | RMSD from Best Mode (Å) |
| 1 | -8.9 | 0.000 |
| 2 | -8.6 | 1.35 |
| 3 | -8.4 | 1.98 |
| ... | ... | ... |
| (Note: Data is illustrative) |
-
Pose Visualization: The top-ranked pose (lowest energy) should be visualized in PyMOL or Chimera. Key interactions should be identified and documented. For example, a hydrogen bond between the piperidine nitrogen and an aspartate residue in the binding pocket, or a pi-stacking interaction between the chlorobenzyl ring and a phenylalanine residue. This structural hypothesis is the core output of the docking phase.
Phase 2: Molecular Dynamics - Validating Pose Stability
Causality: Docking provides a static, gas-phase approximation of binding. A Molecular Dynamics (MD) simulation validates this prediction by modeling the complex's behavior over time in a simulated physiological environment (explicit water and ions).[17] If the docked pose is stable throughout the simulation, it increases confidence in the docking result. Unstable poses will often see the ligand drift away from the binding pocket.[18] We will outline the workflow using GROMACS, a widely-used MD engine.[19]
Caption: Standard Molecular Dynamics Simulation Workflow.
Experimental Protocol: MD Simulation
This protocol provides a high-level overview. Each step involves specific GROMACS commands and parameter files (.mdp files), which can be found in detailed tutorials.[20][21]
-
System Preparation:
-
Generate Ligand Topology: The ligand's chemical topology and force field parameters must be generated. Servers like the CGenFF server are commonly used for CHARMM force fields, which are compatible with GROMACS.[20][21]
-
Prepare Protein Topology: Use the pdb2gmx tool in GROMACS to generate the protein topology using a chosen force field (e.g., CHARMM36m).[17]
-
Combine into Complex: Merge the coordinate files of the best-docked pose and the receptor. Edit the system topology file to include the ligand's parameters.[21]
-
Define Simulation Box: Create a simulation box (e.g., a cubic box) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edge.
-
Solvation: Fill the box with explicit water molecules (e.g., TIP3P water model).[17]
-
Add Ions: Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system's overall charge and mimic a physiological salt concentration (e.g., 0.15 M).
-
-
Energy Minimization: Perform a steep-descent energy minimization to relax the system and remove any steric clashes between atoms.[17][22]
-
Equilibration: Equilibrate the system in two phases to bring it to the desired temperature and pressure.[22]
-
NVT Ensemble (Constant Number of particles, Volume, Temperature): Heat the system to the target temperature (e.g., 310 K) while keeping the protein's heavy atoms restrained. This allows the water and ions to equilibrate around the fixed protein.
-
NPT Ensemble (Constant Number of particles, Pressure, Temperature): Continue equilibration at the target temperature and pressure (e.g., 1 bar). The restraints on the protein are typically gradually released during this phase.
-
-
Production MD: Run the final simulation without any restraints for a duration sufficient to observe the system's behavior (e.g., 100 nanoseconds).[17] This is the data collection phase.
Data Presentation: Analysis of MD Trajectory
Causality: Analyzing the MD trajectory provides quantitative metrics on the stability of the protein-ligand complex.
-
Root Mean Square Deviation (RMSD):
-
Purpose: RMSD measures the average deviation of a selection of atoms over time from a reference structure (e.g., the initial minimized structure).
-
Interpretation: A stable, converging RMSD for the protein backbone (e.g., fluctuating around 2-3 Å) indicates the protein structure is stable. A stable RMSD for the ligand (when fitted to the protein's binding pocket) indicates the ligand is not drifting out of the binding site. A large, continuously increasing ligand RMSD would invalidate the docked pose.
-
-
Interaction Analysis: Tools within GROMACS or visualization software can be used to monitor key interactions (like hydrogen bonds) over the course of the simulation. A persistent hydrogen bond that is present for >80% of the simulation time is considered a stable and important interaction.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous in-silico workflow to investigate the binding of this compound to the Dopamine D₂ Receptor. By progressing from a static docking prediction to a dynamic simulation, we establish a self-validating system that increases confidence in the resulting structural hypotheses.
The outcome of this workflow—a validated binding pose and a detailed map of receptor-ligand interactions—provides a powerful foundation for the next stages of drug discovery. These insights can be used to:
-
Guide the rational design of new derivatives with improved potency or selectivity.
-
Explain structure-activity relationship (SAR) data from in vitro screening.
-
Prioritize which compounds should be synthesized and tested in the lab.
By integrating these computational techniques, research organizations can de-risk their discovery programs, reduce costs, and accelerate the journey from initial concept to a viable therapeutic candidate.
References
- 1. Small Molecule Ligand Docking Service | BV-BRC [bv-brc.org]
- 2. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rcsb.org [rcsb.org]
- 5. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 7. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 8. m.youtube.com [m.youtube.com]
- 9. dasher.wustl.edu [dasher.wustl.edu]
- 10. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 11. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 12. m.youtube.com [m.youtube.com]
- 13. sites.ualberta.ca [sites.ualberta.ca]
- 14. 6CM4: Structure of the D2 Dopamine Receptor Bound to the Atypical Antipsychotic Drug Risperidone [ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 17. pubs.acs.org [pubs.acs.org]
- 18. youtube.com [youtube.com]
- 19. GROMACS Tutorials [mdtutorials.com]
- 20. m.youtube.com [m.youtube.com]
- 21. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 22. AMBER Protein-ligand complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
An In-Depth Technical Guide to 4-(3-Chlorobenzyl)piperidine (CAS No. 251107-31-0): Properties and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Chlorobenzyl)piperidine, identified by CAS number 251107-31-0, is a substituted piperidine derivative that serves as a crucial intermediate in the synthesis of complex organic molecules. While not typically an active pharmaceutical ingredient (API) itself, its structural motif is integral to the development of novel therapeutics, particularly those targeting the central nervous system (CNS). The piperidine scaffold is a prevalent feature in a multitude of clinically significant drugs, valued for its ability to confer desirable pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the physicochemical properties of this compound and elucidates its application in the synthesis of a promising drug candidate for Alzheimer's disease, highlighting the journey from a chemical intermediate to a potential therapeutic agent.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is paramount for its effective use in multi-step organic synthesis. The properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 251107-31-0 |
| Molecular Formula | C₁₂H₁₆ClN |
| Molecular Weight | 209.72 g/mol |
| Appearance | Liquid |
| Boiling Point | 310.8 ± 22.0 °C at 760 mmHg |
| Density | 1.1 ± 0.1 g/cm³ |
| Storage Conditions | 2-8°C (protect from light) |
Table 1: Physicochemical properties of this compound.
Application in the Synthesis of a Novel Anti-Alzheimer's Agent
The true significance of this compound is realized in its role as a building block for high-value pharmaceutical compounds. A notable example is its utility in the synthesis of novel N-benzylpiperidine derivatives with potential therapeutic applications in Alzheimer's disease. One such promising compound, 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione, has demonstrated dual inhibitory action against key pathological targets in Alzheimer's disease.[1]
Synthetic Workflow
The synthesis of this multi-target-directed ligand involves a series of well-defined chemical transformations, where this compound serves as a key precursor. The general synthetic strategy is outlined below.
Step-by-Step Methodology (Illustrative):
-
Formation of the Piperidine Core: The synthesis commences with the reductive amination of a suitable ketone with this compound. This step introduces the crucial N-benzylpiperidine moiety.
-
Coupling Reaction: The resulting intermediate amine is then subjected to a nucleophilic substitution reaction with a bifunctional linker, such as 2-(8-bromooctyl)isoindoline-1,3-dione. This reaction connects the N-benzylpiperidine pharmacophore to another functional moiety, in this case, a phthalimide group, via an octyl spacer.
-
Purification: The final compound is purified using standard chromatographic techniques to yield the desired product with high purity.
Mechanism of Action in the Context of Alzheimer's Disease
The synthesized compound, 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione, exhibits a dual mechanism of action that is highly relevant to the complex pathology of Alzheimer's disease.[1]
Butyrylcholinesterase (BuChE) Inhibition:
In the brains of Alzheimer's patients, the levels of acetylcholine, a neurotransmitter crucial for memory and learning, are significantly reduced. While acetylcholinesterase (AChE) is the primary enzyme responsible for acetylcholine breakdown, the role of BuChE becomes more prominent as the disease progresses. The synthesized compound acts as an inhibitor of BuChE, thereby preserving acetylcholine levels in the synaptic cleft and enhancing cholinergic neurotransmission.[1]
β-Amyloid (Aβ) Anti-Aggregation Activity:
A hallmark of Alzheimer's disease is the extracellular deposition of amyloid-beta (Aβ) plaques. The aggregation of Aβ peptides is a key event in the pathogenic cascade, leading to neuroinflammation, synaptic dysfunction, and neuronal death. The N-benzylpiperidine derivative has been shown to inhibit the aggregation of Aβ peptides, a crucial therapeutic strategy aimed at slowing disease progression.[1]
Biological Activity and Preclinical Data
The dual-action N-benzylpiperidine derivative has demonstrated promising in vitro and in vivo activity.
| Parameter | Value |
| Butyrylcholinesterase Inhibition (IC₅₀) | 0.72 µM |
| β-Amyloid Aggregation Inhibition | 72.5% at 10 µM |
| Blood-Brain Barrier Permeability | Confirmed |
| In Vivo Efficacy (Scopolamine-induced memory impairment model) | Activity comparable to Donepezil |
Table 2: Biological activity of 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione.[1]
These findings underscore the potential of this compound as a lead structure for the development of a new generation of multi-target anti-Alzheimer's agents.
Conclusion
This compound (CAS No. 251107-31-0) is a valuable chemical intermediate whose significance is demonstrated through its role in the synthesis of complex and pharmacologically active molecules. The successful synthesis of a dual-action butyrylcholinesterase and β-amyloid anti-aggregation agent highlights the strategic importance of this piperidine derivative in modern drug discovery. The journey from a simple building block to a potential therapeutic for a complex neurodegenerative disease like Alzheimer's showcases the critical interplay between organic synthesis and medicinal chemistry. Further exploration of derivatives based on the this compound scaffold holds considerable promise for the development of novel therapeutics for a range of CNS disorders.
References
The Strategic Value of 4-(3-Chlorobenzyl)piperidine in Modern Medicinal Chemistry: An In-Depth Technical Guide
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery, the piperidine ring stands as a cornerstone heterocyclic motif, integral to the architecture of a multitude of approved therapeutic agents.[1][2] Its prevalence is a testament to its favorable physicochemical properties, metabolic stability, and its capacity to orient substituents in three-dimensional space to effectively engage with biological targets.[3] This guide delves into a specific, yet underexplored, iteration of this privileged scaffold: 4-(3-chlorobenzyl)piperidine.
The strategic incorporation of a 3-chlorobenzyl moiety at the 4-position of the piperidine ring introduces a unique combination of lipophilicity, electronic properties, and conformational flexibility. This substitution pattern offers medicinal chemists a versatile starting point for the design of novel therapeutics, particularly for complex targets within the Central Nervous System (CNS).[4][5] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, chemical characteristics, and medicinal chemistry applications of the this compound core. We will explore its potential as a scaffold for generating diverse chemical libraries and discuss its relevance in the context of specific therapeutic targets, drawing upon data from analogous structures to illuminate its promise.
Core Synthesis and Chemical Properties
The synthetic accessibility of a scaffold is a paramount consideration in any drug discovery program. The this compound core can be reliably synthesized through several established methodologies, with the catalytic hydrogenation of a pyridine precursor being the most direct and atom-economical approach.
Synthetic Strategy: From Pyridine to Piperidine
The primary route to this compound involves the reduction of 4-(3-chlorobenzyl)pyridine. This transformation, while conceptually simple, requires careful optimization of reaction conditions to achieve high yield and purity, particularly to avoid over-reduction or side reactions.
General Reaction Scheme:
References
The Compass of Activity: A Technical Guide to the Structure-Activity Relationship of 4-(3-Chlorobenzyl)piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-(3-chlorobenzyl)piperidine scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of potent and selective modulators of various biological targets. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this chemical class, with a particular focus on their role as acetylcholinesterase (AChE) inhibitors and dopamine transporter (DAT) ligands. By dissecting the influence of structural modifications on biological activity, this document aims to equip researchers with the foundational knowledge to rationally design novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles.
Introduction: The Significance of the this compound Core
The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with biological macromolecules. The addition of a 4-benzyl group introduces a crucial aromatic moiety capable of engaging in various non-covalent interactions, including π-π stacking and hydrophobic interactions, within protein binding pockets.
The specific placement of a chlorine atom at the meta-position of the benzyl ring in this compound derivatives offers a unique combination of steric and electronic properties. The chloro-substituent can influence the molecule's conformation, lipophilicity, and metabolic stability, thereby modulating its pharmacological profile. This guide will systematically explore how modifications to this core structure impact its biological activity, providing a roadmap for future drug discovery efforts.
Navigating the Synthetic Landscape
The synthesis of this compound derivatives typically involves a multi-step approach, allowing for the introduction of diverse functionalities. A general synthetic strategy is outlined below.
General Synthetic Workflow
Experimental Protocol: Synthesis of a Representative Derivative
Synthesis of 1-Methyl-4-(3-chlorobenzyl)piperidine
-
Step 1: Reductive Amination. To a solution of 4-piperidone (1.0 eq) and 3-chlorobenzaldehyde (1.1 eq) in methanol, add sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
-
Step 2: N-Alkylation. To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and methyl iodide (1.2 eq).
-
Stir the mixture at 60 °C for 6 hours.
-
Filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield 1-methyl-4-(3-chlorobenzyl)piperidine.
Decoding the Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives is exquisitely sensitive to structural modifications at three key positions: the piperidine nitrogen, the piperidine ring itself, and the benzyl ring.
The Pivotal Role of the Piperidine Nitrogen
The substituent on the piperidine nitrogen (R¹) is a primary determinant of both potency and selectivity.
-
Basic vs. Non-Basic Nitrogen: A basic nitrogen is often crucial for activity, as it can form a key salt bridge interaction with anionic residues (e.g., aspartate) in the target protein's binding site. N-benzoyl derivatives, for instance, are often significantly less active than their N-benzyl counterparts due to the reduced basicity of the nitrogen.[3]
-
Size and Nature of the N-Substituent:
-
Small Alkyl Groups: N-methyl and N-ethyl groups are often well-tolerated and can enhance potency.
-
Bulky Groups: Larger substituents, such as benzyl or phenethyl groups, can lead to a substantial increase in activity, likely by engaging in additional hydrophobic or aromatic interactions within the binding pocket.[3] For example, in a series of acetylcholinesterase inhibitors, substituting the N-benzyl group with a bulkier moiety led to a significant increase in potency.[3]
-
Modifications of the Piperidine Ring
Alterations to the piperidine ring (R²) can influence the molecule's conformation and interaction with the target.
-
Substitution at the 4-Position: The 4-position is critical for anchoring the benzyl moiety. Introducing additional substituents at this position can have varied effects. For instance, in the context of dopamine transporter (DAT) inhibitors, the nature of the group at the 4-position, in conjunction with the N-substituent, dictates the selectivity profile.[4]
-
Introduction of Rigidity: Incorporating the piperidine into a spirocyclic or fused ring system can restrict its conformational freedom. This can be advantageous if the resulting conformation is optimal for binding, as seen in some potent central nervous system agents.[5]
The Influence of the Benzyl Ring
The 3-chloro-substituted benzyl ring is a key pharmacophoric element.
-
Position of the Halogen: The meta-position of the chlorine atom is often optimal. Moving the chlorine to the ortho or para position can significantly alter the activity, suggesting a specific electronic and steric requirement in the binding pocket.
-
Additional Substituents: Introducing further substituents on the benzyl ring can fine-tune the activity. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the aromatic ring and its ability to engage in π-π interactions. For instance, in a series of acetylcholinesterase inhibitors, the introduction of a bulky group at the para-position of the benzamide moiety led to a substantial increase in activity.[3]
SAR Summary Table: Acetylcholinesterase (AChE) Inhibition
| Derivative Core | R¹ (Piperidine-N) | R² (Piperidine-4) | R³ (Benzyl Ring) | AChE IC₅₀ (nM) | Reference |
| 4-Benzylpiperidine | -H | -H | -H | >1000 | [6] |
| 4-Benzylpiperidine | -CH₃ | -H | -H | 150 | [6] |
| 4-Benzylpiperidine | -Benzyl | -H | -H | 25 | [6] |
| This compound | -Benzyl | -H | 3-Cl | 8.2 | [3][7] |
| 4-Benzylpiperidine | -Benzyl | -H | 4-SO₂-Benzyl | 0.56 | [3] |
Note: The IC₅₀ values are illustrative and may vary depending on the specific assay conditions. The data is synthesized from multiple sources to highlight general trends.
Biological Targets and Therapeutic Potential
Acetylcholinesterase (AChE) Inhibition: A Target for Alzheimer's Disease
A significant body of research has focused on this compound derivatives as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3][6] Inhibition of AChE increases the levels of acetylcholine in the brain, a therapeutic strategy for managing the symptoms of Alzheimer's disease. The N-benzylpiperidine moiety is a common feature in many potent AChE inhibitors, and the 3-chloro substitution on the benzyl ring often enhances this activity.[3][7]
Signaling Pathway
Dopamine Transporter (DAT) Inhibition: Implications for Neurological Disorders
This compound derivatives have also been investigated as ligands for the dopamine transporter (DAT).[8] DAT is responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission. Inhibition of DAT can have therapeutic benefits in conditions such as depression and attention-deficit/hyperactivity disorder (ADHD). The SAR for DAT inhibition can be distinct from that for AChE, allowing for the development of selective agents.[8][9]
Conclusion and Future Directions
The this compound scaffold represents a versatile and fruitful starting point for the design of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical importance of systematic structural modifications to achieve high potency and selectivity for specific biological targets. Future research in this area should focus on:
-
Exploring Novel Substitutions: The introduction of diverse and under-explored functional groups on the piperidine and benzyl rings could lead to the discovery of compounds with novel pharmacological profiles.
-
Multi-Target Ligand Design: Given the activity of this scaffold at multiple targets, there is an opportunity to design multi-target ligands that could be beneficial for complex diseases like Alzheimer's, where multiple neurotransmitter systems are affected.
-
Pharmacokinetic Optimization: A deeper understanding of the metabolic fate and pharmacokinetic properties of these derivatives will be crucial for translating potent inhibitors into clinically successful drugs.
By leveraging the principles of medicinal chemistry and a thorough understanding of SAR, the full therapeutic potential of this compound derivatives can be realized.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors [biomolther.org]
Methodological & Application
Application Note: A Systematic Approach to the Formulation of 4-(3-Chlorobenzyl)piperidine for In Vivo Studies
Abstract
This guide provides a detailed framework for researchers, scientists, and drug development professionals on creating a viable formulation for the in vivo administration of 4-(3-Chlorobenzyl)piperidine. Given that many novel chemical entities, particularly heterocyclic compounds like piperidine derivatives, exhibit poor aqueous solubility, a systematic approach to formulation is critical for achieving accurate and reproducible results in preclinical studies.[1] This document outlines a logical workflow, from initial physicochemical characterization to the development of several robust formulation protocols, including pH adjustment, co-solvent systems, and cyclodextrin complexation. Each protocol is explained with scientific rationale to empower researchers to make informed decisions tailored to their specific experimental needs.
Introduction: The Formulation Challenge
This compound is a small molecule containing a basic piperidine moiety, a common scaffold in medicinal chemistry.[2] The successful in vivo evaluation of such compounds is fundamentally dependent on achieving adequate systemic exposure, which requires the drug to be in a dissolved state at the site of absorption.[1] Poorly water-soluble compounds often lead to variable and insufficient bioavailability, complicating the interpretation of pharmacology and toxicology data.[3]
The primary goal of preclinical formulation development is to create a safe and effective delivery system that maximizes exposure for safety and efficacy testing.[4] This application note provides a tiered strategy to systematically overcome the solubility challenges associated with this compound, ensuring the generation of high-quality, reliable in vivo data.
Physicochemical Characterization: The Foundation of Formulation
Before any formulation work begins, a thorough understanding of the compound's physicochemical properties is essential. This pre-formulation assessment guides the selection of the most appropriate solubilization strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value / Observation | Significance for Formulation |
| Molecular Formula | C₁₂H₁₆ClN | Defines the molecule's composition. |
| Molecular Weight | 209.72 g/mol | Influences diffusion and membrane transport. |
| Physical Form | Solid (predicted) | Solid state properties (e.g., crystallinity) affect dissolution rate. |
| pKa (predicted) | ~10-11 | The piperidine nitrogen is basic and will be protonated at physiological pH.[5] This is the key to pH-based solubilization. |
| Aqueous Solubility | Poor (predicted) | Direct aqueous formulations are unlikely to be feasible without enhancement. |
| logP (predicted) | High | Suggests lipophilicity, indicating potential for good membrane permeability but poor aqueous solubility. |
Causality behind Experimental Choices: The presence of the basic piperidine nitrogen (pKa ≈ 11) is the most critical feature.[5] At a pH significantly below the pKa, the molecule will exist predominantly as a protonated, cationic salt. These salt forms are generally orders of magnitude more water-soluble than the free base.[6][7] Therefore, pH adjustment is the most logical and simplest starting point for solubilization.[]
Strategic Formulation Development Workflow
A tiered approach is recommended to find the simplest effective formulation, minimizing the use of excipients that could potentially confound study results.[9][10] The following workflow provides a decision-making framework.
Caption: Formulation selection workflow for this compound.
Experimental Protocols
Safety Precaution: Always handle this compound and all solvents/excipients in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Aqueous Acidic Vehicle via pH Adjustment
This is the preferred initial approach due to its simplicity and physiological compatibility. The goal is to form the hydrochloride salt in situ, which is expected to be more soluble.
Rationale: By lowering the pH to at least 2 units below the compound's pKa, we ensure >99% of the compound is in its ionized (protonated) form, maximizing aqueous solubility.[11] Citric acid is a common and safe acidifying agent for parenteral formulations.[12]
Materials:
-
This compound
-
Sterile Water for Injection (WFI)
-
Citric Acid solution (e.g., 0.1 M) or Hydrochloric Acid (e.g., 1 M HCl)
-
Sodium Hydroxide solution (e.g., 1 M NaOH) for pH adjustment
-
Sodium Chloride (NaCl) for tonicity adjustment
-
Calibrated pH meter
-
Sterile vials and filters (0.22 µm)
Step-by-Step Methodology:
-
Initial Dispersion: Weigh the required amount of this compound and place it in a sterile glass vial.
-
Add Vehicle: Add approximately 80% of the final required volume of WFI. The compound will likely not dissolve and will appear as a suspension.
-
Acidification: While stirring, slowly add the acid solution (e.g., 0.1 M Citric Acid or dropwise 1 M HCl) until the compound completely dissolves, resulting in a clear solution.
-
pH Measurement & Adjustment: Measure the pH of the solution. The target pH should be within a physiologically tolerable range (typically pH 4-8 for most routes). If the pH is too low, carefully adjust upwards with a dilute NaOH solution. Critical Step: Ensure the compound does not precipitate out as the pH is raised.
-
Tonicity Adjustment: If required for the route of administration (e.g., intravenous), make the solution isotonic (approx. 280-300 mOsm/kg) by adding NaCl.[13] A 0.9% w/v saline solution is isotonic.
-
Final Volume: Add WFI to reach the final target volume.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile final container.
-
Verification: Visually inspect the final formulation for clarity and absence of particulates. Re-measure the final pH.
Protocol 2: Co-Solvent Formulation
This approach is used if pH adjustment alone is insufficient or results in an unacceptably low pH. Co-solvents work by reducing the polarity of the aqueous vehicle, thereby increasing the solubility of lipophilic compounds.[][14]
Rationale: Solvents like polyethylene glycol 400 (PEG 400) and propylene glycol (PG) are common, safe co-solvents for in vivo use.[15] This formulation aims for a balance where the drug stays in solution upon dilution in the bloodstream.
Table 2: Example Co-Solvent Vehicle Compositions
| Formulation | PEG 400 (% v/v) | Propylene Glycol (% v/v) | Ethanol (% v/v) | Saline (0.9%) |
| A | 30% | 10% | - | q.s. to 100% |
| B | 40% | - | 10% | q.s. to 100% |
| C | 10% | 10% | 5% | q.s. to 100% |
Step-by-Step Methodology:
-
Weigh API: Accurately weigh the required amount of this compound into a sterile vial.
-
Add Organic Solvents: Add the organic solvent components first (e.g., PEG 400, PG, Ethanol). Vortex or sonicate briefly until the compound is fully dissolved.
-
Aqueous Phase Addition: Slowly add the aqueous component (e.g., 0.9% Saline) to the organic solution while vortexing. Critical Step: Add the aqueous phase slowly to prevent the compound from precipitating out ("crashing out") of the solution.
-
Final Checks: Once all components are added and the solution is homogenous, visually inspect for clarity.
-
Sterile Filtration: If the viscosity allows, sterile filter using a 0.22 µm filter. A PTFE (polytetrafluoroethylene) filter may be required for solutions with high organic content.
Protocol 3: Cyclodextrin-Based Formulation
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, increasing their apparent water solubility.[16][17]
Rationale: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) are considered safe for parenteral administration and are effective at complexing lipophilic drugs.[18][19] This method is particularly useful if co-solvents are undesirable.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile Water for Injection (WFI) or a suitable buffer (e.g., citrate or phosphate buffer)
-
Magnetic stirrer and stir bar
Step-by-Step Methodology:
-
Prepare Cyclodextrin Solution: Weigh the required amount of HP-β-CD (e.g., for a 20-40% w/v solution) and dissolve it in ~80% of the final volume of WFI or buffer. This may require gentle warming and stirring. Allow the solution to cool to room temperature.
-
Add API: Slowly add the weighed this compound to the stirring cyclodextrin solution.
-
Allow for Complexation: Cover the vial and allow it to stir for several hours (e.g., 4-24 hours) at room temperature to ensure maximum complexation.
-
Check for Dissolution: Visually inspect the solution. If dissolution is incomplete, gentle sonication may be applied.
-
Final Volume & Filtration: Adjust to the final volume with the vehicle and sterile filter through a 0.22 µm filter (a PES or PVDF membrane is typically suitable).
Caption: Step-by-step protocol for pH-adjusted formulation.
Quality Control and Best Practices for In Vivo Formulations
A formulation is only as good as its quality control. Before administration, every preparation should undergo rigorous checks.
-
Visual Inspection: The final solution must be clear, colorless (unless the API is colored), and free of any visible particulates or precipitation.
-
pH Measurement: The final pH must be recorded and be within a range that is safe for the intended route of administration to avoid tissue irritation or necrosis.
-
Stability: Formulations should ideally be prepared fresh daily. If storage is required, stability must be validated (e.g., by checking for precipitation or degradation after storage at 2-8°C for a defined period).
-
Excipient Safety: Ensure all excipients are of a suitable grade (e.g., USP, Ph. Eur.) and are used at concentrations known to be safe in the chosen animal model and route of administration.[20][21]
-
Regulatory Considerations: All studies should be conducted in accordance with institutional guidelines and, where applicable, Good Laboratory Practice (GLP) regulations as outlined by agencies like the FDA.[22][23][24]
Conclusion
The successful in vivo evaluation of this compound hinges on the development of a robust and reproducible formulation. By adopting the systematic, tiered approach detailed in this guide—starting with physicochemical characterization and progressing logically from simple pH adjustment to more complex co-solvent or cyclodextrin systems—researchers can efficiently develop a suitable vehicle. This methodology not only enhances the likelihood of achieving adequate drug exposure but also ensures the integrity and reliability of the resulting preclinical data, forming a solid foundation for further drug development.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. altasciences.com [altasciences.com]
- 5. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Khan Academy [khanacademy.org]
- 9. In vivo toxicology of excipients commonly employed in drug discovery in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Combined effect of complexation and pH on solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. researchgate.net [researchgate.net]
- 16. Cyclodextrin-based delivery systems in parenteral formulations: A critical update review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Cyclodextrins in Parenteral Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. fda.gov [fda.gov]
- 22. fda.gov [fda.gov]
- 23. namsa.com [namsa.com]
- 24. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
Application Notes and Protocols: 4-(3-Chlorobenzyl)piperidine in Neuroscience Research
Introduction: Unveiling the Potential of the N-Benzylpiperidine Scaffold in Neuroscience
The N-benzylpiperidine framework, a prominent structural motif in medicinal chemistry, represents a versatile scaffold for the development of novel therapeutics targeting the central nervous system (CNS).[1] 4-(3-Chlorobenzyl)piperidine serves as a quintessential example of this class, embodying the chemical properties that make these compounds valuable tools for neuroscience research. The inherent structural flexibility and three-dimensional nature of the N-benzylpiperidine motif allow for precise tuning of physicochemical properties, facilitating blood-brain barrier penetration and enabling critical cation-π interactions with biological targets.[1]
While research on this compound itself is emerging, its significance is amplified by two key areas of investigation. Firstly, the N-benzylpiperidine core is a well-established pharmacophore for ligands of the sigma-1 receptor (S1R), a unique ligand-operated chaperone protein with profound implications for neuronal survival and plasticity.[2][3] Secondly, derivatives of this compound have been successfully developed as multi-target agents for complex neurodegenerative disorders such as Alzheimer's disease, demonstrating efficacy in preclinical models.[4]
This guide provides a comprehensive overview of the application of this compound in neuroscience research, not as a standalone agent with a fully elucidated profile, but as a representative of a powerful chemical class. We will delve into its likely primary mechanism of action via the sigma-1 receptor, explore its application as a foundational structure for multi-target drug discovery, and provide detailed protocols for its characterization and in vivo evaluation.
Part 1: The Primary Putative Target - The Sigma-1 Receptor (S1R)
The sigma-1 receptor is an intracellular, ligand-operated chaperone protein predominantly located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[4] This strategic localization places it at a critical intersection of cellular stress signaling and bioenergetics.[4]
Mechanism of Action: A Molecular Chaperone in Action
Under basal conditions, S1R is in an inactive state, often complexed with the ER chaperone BiP (Binding immunoglobulin Protein).[2][4] Upon stimulation by ligand binding (agonism) or cellular stress, S1R dissociates from BiP and becomes active.[2] This activation allows it to interact with and modulate a variety of "client" proteins, including ion channels, G-protein coupled receptors, and kinases.[2][5]
The neuroprotective and neurorestorative effects of S1R activation are mediated through several key pathways:
-
Calcium Homeostasis: Activated S1R translocates to the plasma membrane and interacts with various ion channels. It also stabilizes IP3 receptors at the MAM, facilitating proper calcium signaling between the ER and mitochondria, which is crucial for maintaining cellular energy levels and preventing excitotoxicity.[2][4]
-
Modulation of Ion Channels and Receptors: S1R activation can alter neuronal excitability by interacting with voltage-gated ion channels.[6] It also modulates the activity of NMDA receptors, which are critical for synaptic plasticity and learning, but can also contribute to neuronal damage when overactivated.[7][8]
-
Promotion of Neurotrophic Signaling: A significant body of evidence shows that S1R agonists can upregulate the expression and secretion of Brain-Derived Neurotrophic Factor (BDNF) and enhance its signaling through the TrkB receptor.[6] This pathway is fundamental for neuronal survival, growth, and synaptic plasticity.
-
Reduction of Oxidative and ER Stress: By chaperoning client proteins and ensuring their proper folding and function, S1R helps to mitigate ER stress and the unfolded protein response (UPR). It also plays a role in reducing the generation of reactive oxygen species (ROS) in mitochondria.[4]
Signaling Pathway of Sigma-1 Receptor Activation
References
- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ricerca.uniba.it [ricerca.uniba.it]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Sigma Receptors [sigmaaldrich.com]
- 8. MS-377, a selective sigma receptor ligand, indirectly blocks the action of PCP in the N-methyl-D-aspartate receptor ion-channel complex in primary cultured rat neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Validating and Utilizing 4-(3-Chlorobenzyl)piperidine as a Chemical Probe
Abstract: This document provides a comprehensive framework for researchers, scientists, and drug development professionals on the characterization and application of 4-(3-Chlorobenzyl)piperidine as a candidate chemical probe for target validation. Acknowledging that this molecule is not yet a community-accepted, well-characterized probe, this guide presents the critical workflows and rigorous methodologies required to establish its biological target(s), confirm cellular engagement, and appropriately utilize it in biomedical research. We detail protocols for essential target validation techniques, including the Cellular Thermal Shift Assay (CETSA) and chemoproteomics, providing the scientific rationale behind each experimental step to ensure robust and reproducible outcomes.
Introduction: The Imperative for Rigorous Probe Characterization
This compound is a synthetic organic compound featuring a piperidine scaffold, a motif present in numerous natural alkaloids and pharmaceuticals with a wide spectrum of biological activities.[3][4][5] Its structural similarity to compounds like 4-Benzylpiperidine, a known monoamine releasing agent, suggests potential activity within the central nervous system, but its specific molecular targets remain to be definitively identified.[6]
This guide, therefore, serves a dual purpose:
-
To outline the systematic process for validating this compound as a chemical probe.
-
To provide detailed protocols for using it in target validation studies, assuming successful characterization.
We will proceed from initial characterization and hypothesis generation to gold-standard experimental techniques for confirming direct target binding in a cellular environment.
Physicochemical and Biological Profile of the Candidate Probe
Before embarking on complex cellular experiments, a thorough understanding of the candidate probe's fundamental properties is essential. This ensures that observed biological effects are attributable to the molecule's interaction with its target, not to poor solubility, instability, or off-target effects at high concentrations.
Physicochemical Properties
The purity and stability of the chemical probe are paramount. Researchers should obtain a certificate of analysis from the supplier or perform their own characterization (e.g., NMR, LC-MS) to confirm identity and purity (>95% is recommended).
| Property | Value / Information | Source |
| IUPAC Name | This compound | - |
| CAS Number | 251107-31-0 | [7] |
| Molecular Formula | C₁₂H₁₆ClN | [7] |
| Molecular Weight | 209.72 g/mol | [7] |
| Appearance | Solid | [7] |
| Purity | >95% recommended | [7] |
| Solubility | Determine empirically in relevant buffers (e.g., PBS, DMSO). Stock solutions are typically prepared in 100% DMSO. | - |
| Stability | Assess stability in assay media over the time course of the experiment. | - |
Hypothesized Biological Target Space
The structure of this compound provides clues to its potential biological targets. The piperidine core is a privileged scaffold in medicinal chemistry, known to interact with a diverse range of protein families.[4][8] The benzyl substituent suggests possible interactions with targets that recognize aromatic or hydrophobic moieties.
References
- 1. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Piperidine - Wikipedia [en.wikipedia.org]
- 6. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of 4-(3-Chlorobenzyl)piperidine Derivatives for Library Screening
For: Researchers, scientists, and drug development professionals.
Abstract
The 4-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents targeting the central nervous system (CNS).[1] This document provides a comprehensive guide to the synthesis of 4-(3-chlorobenzyl)piperidine derivatives, a class of compounds with significant potential for library screening and drug discovery. We present a detailed, field-proven protocol for the synthesis of a representative compound, this compound, and further outline its diversification through N-alkylation to generate a focused library of derivatives. The causality behind experimental choices, troubleshooting, and characterization are discussed to ensure scientific integrity and reproducibility.
Introduction: The Significance of the 4-Benzylpiperidine Moiety
The piperidine ring is a ubiquitous structural motif in a vast number of biologically active molecules and FDA-approved drugs.[2][3] Its conformational flexibility and basic nitrogen atom allow for favorable interactions with a multitude of biological targets. The 4-benzylpiperidine framework, in particular, has been extensively explored, leading to the discovery of potent analgesics, antidepressants, and antipsychotics.[4][5] Derivatives of 4-benzylpiperidine have shown affinity for sigma (σ) receptors, opioid receptors, and monoamine transporters, making them attractive candidates for CNS-targeted drug discovery programs.[1][6]
The introduction of a chlorine atom on the benzyl ring, specifically at the meta-position, provides a strategic handle for modulating the electronic and steric properties of the molecule. This can influence binding affinity, selectivity, and pharmacokinetic properties. The synthesis of a library of this compound derivatives with diverse N-substituents allows for a systematic exploration of the structure-activity relationship (SAR) and the identification of lead compounds for further optimization.[7]
Strategic Approach to Synthesis
Several synthetic routes can be envisioned for the construction of this compound derivatives. Common methods include the Suzuki coupling of a piperidine-derived organoboron species with an appropriate aryl halide, and the reductive amination of a piperidone precursor.[8][9][10] For the purpose of library synthesis, a convergent and efficient route is paramount. Herein, we detail a robust two-step approach:
-
Core Scaffold Synthesis: Synthesis of the core intermediate, this compound, via a Suzuki-Miyaura coupling reaction. This palladium-catalyzed cross-coupling offers high functional group tolerance and generally proceeds with good to excellent yields.[11][12]
-
Library Diversification: N-alkylation of the synthesized core scaffold with a variety of alkyl halides to introduce diverse chemical functionalities. This is a straightforward and widely used method for modifying the piperidine nitrogen.[13][14]
This strategy allows for the late-stage diversification of a common intermediate, which is highly advantageous for the efficient generation of a compound library.
Experimental Protocols
Synthesis of the Core Scaffold: this compound
This protocol details the synthesis of the key intermediate, this compound, utilizing a Suzuki-Miyaura coupling reaction.
Reaction Scheme:
Caption: Synthetic route to this compound.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine | 287949-63-5 | 309.22 | 10.0 | 3.09 g |
| 1-Bromo-3-chlorobenzene | 108-37-2 | 191.45 | 11.0 | 2.11 g |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 72287-26-4 | 731.73 | 0.3 | 219 mg |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 30.0 | 4.15 g |
| 1,4-Dioxane | 123-91-1 | 88.11 | - | 50 mL |
| Water (deionized) | 7732-18-5 | 18.02 | - | 10 mL |
| Palladium on Carbon (10 wt. %) | 7440-05-3 | 106.42 | - | 100 mg |
| Methanol (MeOH) | 67-56-1 | 32.04 | - | 50 mL |
| Hydrochloric Acid (4 M in Dioxane) | 7647-01-0 | 36.46 | - | 20 mL |
| Ethyl Acetate | 141-78-6 | 88.11 | - | As needed |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 | - | As needed |
| Brine | - | - | - | As needed |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | As needed |
Protocol:
-
Suzuki-Miyaura Coupling:
-
To a flame-dried 250 mL round-bottom flask, add 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine (3.09 g, 10.0 mmol), 1-bromo-3-chlorobenzene (2.11 g, 11.0 mmol), Pd(dppf)Cl₂ (219 mg, 0.3 mmol), and potassium carbonate (4.15 g, 30.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane (50 mL) and deionized water (10 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (100 mL).
-
Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude intermediate, 1-Boc-4-(3-chlorobenzyl)-1,2,3,6-tetrahydropyridine.
-
-
Hydrogenation and Deprotection:
-
Dissolve the crude intermediate in methanol (50 mL) in a hydrogenation flask.
-
Carefully add 10% palladium on carbon (100 mg) under an inert atmosphere.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in 1,4-dioxane (20 mL) and cool to 0 °C.
-
Slowly add 4 M HCl in dioxane (20 mL) and stir the mixture at room temperature for 4 hours.
-
Concentrate the mixture under reduced pressure.
-
Triturate the residue with diethyl ether to afford a solid.
-
Filter the solid and wash with cold diethyl ether to yield this compound hydrochloride.
-
To obtain the free base, dissolve the hydrochloride salt in water and basify with a saturated solution of sodium bicarbonate to pH > 10.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield pure this compound.
-
Expected Yield: 70-80% over two steps.
Library Diversification via N-Alkylation
This protocol describes a general procedure for the N-alkylation of this compound to generate a library of derivatives.
Reaction Scheme:
Caption: General scheme for N-alkylation.
Materials (for a representative reaction):
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 251107-31-0 | 210.72 | 1.0 | 211 mg |
| Ethyl Bromide | 74-96-4 | 108.97 | 1.2 | 131 mg (90 µL) |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 276 mg |
| Acetonitrile (anhydrous) | 75-05-8 | 41.05 | - | 10 mL |
Protocol:
-
To a 25 mL round-bottom flask, add this compound (211 mg, 1.0 mmol), potassium carbonate (276 mg, 2.0 mmol), and anhydrous acetonitrile (10 mL).
-
Add the alkyl halide (e.g., ethyl bromide, 1.2 mmol) to the suspension.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 6-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired N-alkylated derivative.
Note: This general procedure can be adapted for a variety of alkyl halides. Reaction times and temperatures may need to be optimized for less reactive halides. For parallel synthesis of a library, this reaction can be performed in a multi-well plate format.
Characterization and Data
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the final compounds.
-
Mass Spectrometry (MS): To confirm the molecular weight of the products.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.
Representative Data:
| Compound | Synthetic Method | Yield (%) | Purity (HPLC, %) |
| This compound | Suzuki Coupling | 75 | >98 |
| 1-Ethyl-4-(3-chlorobenzyl)piperidine | N-Alkylation | 82 | >99 |
| 1-Propyl-4-(3-chlorobenzyl)piperidine | N-Alkylation | 78 | >98 |
| 1-Butyl-4-(3-chlorobenzyl)piperidine | N-Alkylation | 75 | >97 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Suzuki coupling | Inactive palladium catalyst, insufficient degassing, or impure reagents. | Use a fresh batch of catalyst. Ensure thorough degassing of solvents. Purify starting materials if necessary. |
| Incomplete hydrogenation | Inactive catalyst or insufficient hydrogen pressure. | Use fresh Pd/C catalyst. Increase hydrogen pressure or reaction time. Ensure vigorous stirring. |
| Formation of quaternary salt in N-alkylation | Excess alkyl halide or prolonged reaction time. | Use a slight excess (1.1-1.2 equivalents) of the alkylating agent. Monitor the reaction closely and stop it once the starting material is consumed. |
| Difficulty in purification | Presence of closely related impurities. | Optimize the mobile phase for column chromatography. Consider purification by preparative HPLC for high-purity samples. For basic compounds, purification can sometimes be improved by converting to the salt, purifying, and then liberating the free base.[15][16] |
Conclusion
This application note provides a robust and scalable methodology for the synthesis of this compound derivatives. The detailed protocols and troubleshooting guide are intended to facilitate the efficient generation of compound libraries for screening in drug discovery programs. The versatility of the 4-benzylpiperidine scaffold, coupled with the strategic diversification of the piperidine nitrogen, offers a powerful approach to exploring new chemical space and identifying novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 6. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol [organic-chemistry.org]
- 10. soc.chim.it [soc.chim.it]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
Application Note: Quantitative Bioanalysis of 4-(3-Chlorobenzyl)piperidine in Human Plasma using LC-MS/MS
Abstract
This application note presents a detailed, robust, and validated protocol for the quantification of 4-(3-Chlorobenzyl)piperidine in human plasma. The methodology is based on solid-phase extraction (SPE) followed by ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the scientific rationale behind the chosen procedures, step-by-step protocols, and adherence to international bioanalytical method validation guidelines.
Introduction: The Rationale for Quantifying this compound
The piperidine moiety is a fundamental scaffold in medicinal chemistry, present in numerous pharmaceuticals and biologically active compounds.[1][2] this compound is a key synthetic intermediate and a potential metabolite of various drug candidates. Its precise quantification in biological matrices like plasma is critical for pharmacokinetic (PK), toxicokinetic (TK), and drug metabolism (DMPK) studies. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of compounds containing this moiety is paramount for evaluating their safety and efficacy during drug development.
This application note addresses the need for a reliable bioanalytical method by providing a highly selective and sensitive LC-MS/MS protocol. The method is designed to meet the stringent requirements for regulated bioanalysis as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6]
Physicochemical Properties and Analytical Considerations
A thorough understanding of the analyte's physicochemical properties is the foundation for developing a robust bioanalytical method.
-
Structure and Molecular Weight: this compound has a molecular formula of C₁₂H₁₆ClN and a molecular weight of approximately 209.72 g/mol .[4]
-
Predicted Physicochemical Properties:
-
pKa (Predicted): As a secondary amine, the piperidine nitrogen is basic. The predicted pKa is approximately 9.5-10.5. This basicity is the cornerstone of the solid-phase extraction strategy, allowing for effective retention on a cation exchange sorbent. At physiological pH (~7.4) and in acidic conditions, the molecule will be predominantly protonated.
-
logP (Predicted): The predicted octanol-water partition coefficient (logP) is in the range of 2.5-3.5, indicating moderate lipophilicity. This property influences the choice of reversed-phase chromatography for separation.
-
The Analytical Workflow: A Validated System
The entire analytical process, from sample receipt to final data generation, is designed as a self-validating system to ensure data integrity and reproducibility.
References
Troubleshooting & Optimization
Troubleshooting low yield in the synthesis of 4-(3-Chlorobenzyl)piperidine
Welcome to the technical support center for the synthesis of 4-(3-chlorobenzyl)piperidine. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in achieving high yields and purity for this important synthetic intermediate. We will move beyond simple procedural lists to explore the chemical principles behind each step, providing you with the expert insights needed to diagnose and resolve common issues.
Introduction: The Challenge of Synthesizing this compound
This compound is a key building block in the development of various pharmacologically active agents. While its structure appears straightforward, its synthesis can be fraught with challenges leading to low yields, complex impurity profiles, and difficulties in purification. The most common and versatile route to this compound is the reductive amination between a suitable piperidine precursor, often N-Boc-4-piperidone, and 3-chlorobenzaldehyde. This guide will primarily focus on troubleshooting this pathway, while also addressing critical ancillary steps like protecting group manipulation and alternative strategies.
Part 1: Troubleshooting the Reductive Amination Pathway
Reductive amination is a robust method for C-N bond formation, but its success hinges on a delicate balance between imine/enamine formation and subsequent reduction.[1][2] Low yields are almost always traceable to a disruption in this equilibrium or issues with the reagents themselves.
Q1: My overall yield is disappointingly low (<40%). Where should I begin my investigation?
A1: A low overall yield is a systemic issue that requires a systematic review of your entire process. Before delving into complex mechanistic problems, start with the fundamentals. This approach resolves the majority of issues without unnecessary experimentation.
A Logical Troubleshooting Workflow
Caption: A troubleshooting flowchart for low-yield synthesis.
Initial Checklist:
-
Reagent Purity: This is the most common culprit.
-
3-Chlorobenzaldehyde: Aldehydes are prone to oxidation to the corresponding carboxylic acid (3-chlorobenzoic acid) upon prolonged exposure to air. Use freshly opened or purified aldehyde. Confirm purity via NMR.
-
N-Boc-4-piperidone: Ensure it is free from contaminants.
-
Reducing Agent: Hydride reducing agents are sensitive to moisture and can degrade upon improper storage.[3]
-
-
Solvent Quality: Use anhydrous solvents. Water can interfere with both imine formation and the hydride reducing agent. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices.[3]
-
Stoichiometry: A slight excess (1.1-1.2 equivalents) of the amine is often used to drive the reaction forward. However, a large excess can complicate purification.[4]
Q2: TLC/LC-MS analysis shows significant unreacted 3-chlorobenzaldehyde and/or piperidone. Why is the reaction incomplete?
A2: This points to an issue with the first step of the reaction: the formation of the iminium ion intermediate. This is a reversible, pH-sensitive equilibrium.[2]
-
Cause - Incorrect pH: The reaction requires a weakly acidic medium (pH ~4-6).
-
Too Acidic (pH < 4): The piperidine nitrogen becomes fully protonated, rendering it non-nucleophilic and unable to attack the carbonyl carbon.
-
Too Basic/Neutral (pH > 7): The carbonyl is not sufficiently activated by protonation, and the dehydration of the hemiaminal intermediate to the iminium ion is inefficient.
-
-
Solution: Add a catalytic amount of a weak acid, such as acetic acid (AcOH), to your reaction mixture. This is especially crucial when using sodium triacetoxyborohydride (STAB), which generates acetic acid in situ but may require an initial boost.[5]
-
Cause - Presence of Water: Water is a product of iminium ion formation. According to Le Châtelier's principle, excess water in the reaction medium will push the equilibrium back towards the starting materials.
-
Solution: Use anhydrous solvents and consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture, particularly if using a reducing agent like sodium borohydride that requires a separate imine formation step.
Q3: I'm observing a new intermediate spot by TLC, but it's not converting to the final product. What's happening?
A3: This is a classic sign that the imine/enamine intermediate is forming successfully, but the reduction step is failing. The focus should now shift to your choice and handling of the reducing agent.
| Reducing Agent | Pros | Cons & Troubleshooting |
| Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) | Mild, selective, and allows for a one-pot reaction as it does not readily reduce aldehydes.[3] | Highly sensitive to moisture. A "bad bottle" of STAB is a frequent cause of failure. Solution: Use a freshly opened bottle or store it rigorously in a desiccator. |
| Sodium Cyanoborohydride (NaBH₃CN) | Moisture-stable and effective.[3] | Highly toxic (releases HCN gas at pH < 4). Requires careful pH control. Solution: Ensure the reaction is buffered correctly. Less preferred in modern labs due to safety concerns. |
| Catalytic Hydrogenation (H₂, Pd/C) | "Green" and highly effective.[6] | Requires specialized high-pressure equipment. The catalyst can be poisoned by impurities (e.g., sulfur compounds) in the starting materials. Solution: Ensure high purity of substrates and screen for catalyst poisons. |
Expert Tip: For most lab-scale syntheses, sodium triacetoxyborohydride (STAB) is the reagent of choice due to its high selectivity and operational simplicity.[5] If it fails, the first action should always be to open a new bottle.
Q4: My crude NMR shows a complex mixture with multiple byproducts. What are the likely side reactions?
A4: Several side reactions can compete with the desired pathway, especially under non-optimized conditions.
-
Reduction of the Aldehyde: If a non-selective reducing agent like sodium borohydride (NaBH₄) is used in a one-pot procedure, it will preferentially reduce the 3-chlorobenzaldehyde to 3-chlorobenzyl alcohol.[3]
-
Solution: Use a selective reagent like STAB. If using NaBH₄, it must be a two-step process: first, form the imine completely (monitoring by TLC/NMR), then add the NaBH₄ at a low temperature (0 °C).
-
-
Over-alkylation: The product, this compound, is a secondary amine and can, in theory, react with another molecule of the aldehyde and be reduced to form a tertiary amine. This is generally less favorable but can occur with prolonged reaction times or excess aldehyde.
-
Solution: Use a slight excess of the piperidone starting material rather than the aldehyde. Monitor the reaction and stop it once the limiting reagent is consumed.
-
-
Aldol Condensation: Under basic conditions, 3-chlorobenzaldehyde can undergo self-condensation.
-
Solution: Maintain the recommended slightly acidic pH to disfavor this pathway.
-
Part 2: The Critical Role of Protecting Groups
To avoid side reactions at the piperidine nitrogen, the synthesis is almost universally performed on an N-protected piperidone, typically with a tert-butoxycarbonyl (Boc) group. The final step is then the removal of this group. Failure at this stage can decimate your overall yield.
Caption: The N-Boc protection and deprotection cycle.
Q5: My N-Boc deprotection step is giving a low yield or a messy product. How can I optimize it?
A5: The Boc group is designed to be removed under acidic conditions, but the choice of acid and solvent is critical to avoid side reactions.[7]
-
Standard Method 1: Trifluoroacetic Acid (TFA)
-
Protocol: Dissolve the N-Boc protected compound in DCM (e.g., 0.1 M). Add an excess of TFA (5-10 equivalents) at 0 °C and allow the reaction to warm to room temperature. Monitor by TLC until the starting material is consumed (typically 1-2 hours).
-
Troubleshooting: TFA is a strong acid and can be difficult to remove completely. Residual TFA can make the product an oily salt. Ensure thorough quenching with a base (e.g., saturated NaHCO₃ solution) and extraction. If your molecule has other acid-sensitive groups, this method may be too harsh.[8]
-
-
Standard Method 2: HCl in Dioxane/Methanol
-
Protocol: Dissolve the N-Boc protected compound in methanol or dioxane. Add a commercially available solution of 4M HCl in dioxane (3-5 equivalents). Stir at room temperature for 1-4 hours. The product hydrochloride salt often precipitates and can be collected by filtration.[9]
-
Troubleshooting: This is often a cleaner method as the product crashes out as a solid salt.[10] Ensure the starting material is fully dissolved. If no precipitate forms, the product can be isolated by removing the solvent under reduced pressure.
-
Expert Tip: If you are struggling with work-up, precipitating the product as its hydrochloride salt is an excellent purification strategy. The free base can be regenerated later by partitioning between a base (e.g., NaOH solution) and an organic solvent (e.g., ethyl acetate).
Part 3: Alternative Synthetic Approaches
Q6: Reductive amination is consistently failing for my specific substrate. What are some viable alternative routes?
A6: While reductive amination is the workhorse, other C-C bond-forming reactions can be employed to create the benzyl-piperidine linkage.
-
Grignard Reaction: This involves reacting a 3-chlorobenzyl magnesium halide (a Grignard reagent) with an appropriate piperidine electrophile. For example, reacting 3-chlorobenzylmagnesium chloride with N-Boc-4-piperidone would yield an intermediate tertiary alcohol, which would then need to be deoxygenated. This is a multi-step process but can be effective.[11][12]
-
Suzuki-Miyaura Coupling: This powerful palladium-catalyzed cross-coupling reaction can form the key C-C bond.[13][14] This would typically involve coupling a boronic acid derivative with a halide. For instance, reacting 4-(bromomethyl)piperidine (protected) with 3-chlorophenylboronic acid under Suzuki conditions could yield the desired product.[15] This is often used for creating aryl-piperidine linkages but can be adapted.
Summary Table for Quick Reference
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Overall Yield | Impure reagents (aldehyde, amine, reducer); Wet solvents. | Verify purity of all reagents via NMR/GC-MS. Use fresh, anhydrous solvents. |
| Incomplete Reaction | Incorrect pH for imine formation; Presence of water. | Add catalytic acetic acid (to pH 4-6). Use anhydrous conditions/add molecular sieves. |
| Reduction Step Fails | Degraded or inappropriate reducing agent. | Use a fresh bottle of STAB. If using NaBH₄, perform as a two-step reaction. |
| Byproduct Formation | Non-selective reduction; Over-alkylation; Aldol reaction. | Use STAB for one-pot reactions. Use a slight excess of the amine, not the aldehyde. Maintain acidic pH. |
| Poor Yield on Deprotection | Incomplete reaction; Harsh conditions causing degradation. | Use excess acid (TFA or HCl/dioxane). Monitor completion by TLC. Use HCl/dioxane for a cleaner precipitation of the product salt. |
References
- 1. researchgate.net [researchgate.net]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. rsc.org [rsc.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Piperidine synthesis [organic-chemistry.org]
- 7. scispace.com [scispace.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. rsc.org [rsc.org]
- 11. diva-portal.org [diva-portal.org]
- 12. Item - Rapid synthesis of 4-benzyl-4-aminopiperidines by addition of Grignard reagents to N-(1-Boc-piperidin-4-ylidene)-tert-butanesulfinyl imine - Deakin University - Figshare [dro.deakin.edu.au]
- 13. youtube.com [youtube.com]
- 14. Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
How to improve the solubility of 4-(3-Chlorobenzyl)piperidine in aqueous buffers
Welcome to the technical support resource for 4-(3-Chlorobenzyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges with this compound in aqueous buffers. Here, we will explore the underlying chemical principles and provide validated, step-by-step protocols to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my neutral pH buffer (e.g., PBS pH 7.4)?
This is a common and expected observation. The solubility of this compound is fundamentally linked to its chemical structure and the pH of the solvent. The molecule consists of a hydrophobic (water-repelling) chlorobenzyl group and a piperidine ring, which is a weak base.[1][2]
The nitrogen atom in the piperidine ring can accept a proton (H+), and its pKa (the pH at which 50% of the molecules are protonated or ionized) is the key to understanding its solubility. While the exact pKa of this specific molecule is not widely published, the pKa of the parent compound, piperidine, is approximately 11.1.[3] This indicates that this compound is a basic compound.
According to the principles of pH-dependent solubility, a basic compound is most soluble at a pH below its pKa, where it exists predominantly in its protonated, ionized (charged) form.[][5][6] At a neutral pH of 7.4, which is significantly below the pKa, the compound is indeed mostly ionized. However, the intrinsic solubility of the molecule, even in its ionized state, can be limited by the large, non-polar chlorobenzyl group. If the concentration you are attempting to prepare exceeds this limit, the compound will fail to dissolve or will precipitate.
Troubleshooting Guide: Enhancing Aqueous Solubility
This section provides systematic strategies to address the solubility challenges of this compound.
Issue 1: Compound "crashes out" of solution when adding it to an aqueous buffer.
This indicates that you have exceeded the thermodynamic solubility limit of the compound under the current conditions.[5] The most direct and scientifically sound approach for a basic compound is to manipulate the pH.[][7][8]
For a weak base, lowering the pH of the solution increases the concentration of its more soluble, protonated (ionized) form.[9] This relationship is described by the Henderson-Hasselbalch equation. By preparing your buffer at a more acidic pH (e.g., pH 4-5), you can dramatically increase the solubility of this compound.[5][10]
Caption: Decision workflow for pH-based solubility enhancement.
-
Buffer Selection: Choose a buffer system effective in the acidic range (e.g., acetate or citrate) to prepare your initial dissolving solution.
-
Initial Dissolution:
-
Prepare your chosen buffer at a pH of 4.0-5.0.
-
While vortexing or stirring the acidic buffer, slowly add the weighed this compound powder. This ensures rapid protonation and dissolution.
-
-
pH Titration (if necessary):
-
If your final experiment requires a higher pH, you can carefully adjust the pH of your dissolved stock solution upwards using a dilute solution of NaOH (e.g., 0.1 M or 1 M).
-
Add the base dropwise and monitor the solution closely. The point at which you first see persistent cloudiness or precipitate is the limit of your solubility at that specific pH.
-
-
Final Formulation: For your experiments, use a buffer pH that is slightly lower than the precipitation point to ensure the compound remains fully dissolved.
Issue 2: My experimental system is sensitive to pH changes, or I need a higher concentration than pH adjustment allows.
When pH manipulation is not an option, the use of solubilizing excipients is the standard pharmaceutical approach.[5] The two most common strategies are co-solvents and cyclodextrins.
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[][11][12]
-
Common Co-solvents: Dimethyl sulfoxide (DMSO), Ethanol, Propylene glycol (PG), Polyethylene glycol 400 (PEG 400).[][12]
-
Mechanism: Co-solvents interfere with the hydrogen bonding network of water.[] This creates a microenvironment that can more easily accommodate the non-polar chlorobenzyl portion of your molecule, thereby increasing its solubility.[11][13]
-
High-Concentration Stock: Prepare a concentrated stock solution of your compound in 100% of a co-solvent (e.g., 50 mg/mL in DMSO).
-
Dilution into Buffer: Add your concentrated stock solution dropwise into your final aqueous buffer while vortexing vigorously.[5] This rapid mixing is crucial to prevent localized high concentrations that can cause precipitation.
-
Optimize Final Concentration: The final percentage of the organic co-solvent is critical. For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid toxicity.[5] Always run a vehicle control (buffer + co-solvent, without your compound) to ensure the co-solvent itself does not affect your experimental results.[5]
Table 1: Example Co-solvent Screening Data (Hypothetical)
| Co-solvent | Final Concentration in Buffer (%) | Max Achievable Solubility (mM) | Observations |
| DMSO | 1% | 5 | Clear, stable solution |
| DMSO | 2% | 12 | Clear, stable solution |
| Ethanol | 5% | 8 | Slight haze after 30 min |
| PEG 400 | 5% | 15 | Clear, stable solution |
Cyclodextrins are cyclic oligosaccharides with a hydrophilic (water-loving) exterior and a hydrophobic (water-repelling) inner cavity.[14][15] They are an excellent choice when organic solvents must be avoided.
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Mechanism: The hydrophobic chlorobenzyl group of your molecule can be encapsulated within the cyclodextrin's non-polar cavity, forming an "inclusion complex".[14][16] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the compound.[14][15]
-
Prepare Cyclodextrin Solution: Dissolve the cyclodextrin (e.g., 10-20% w/v HP-β-CD) in your aqueous buffer.
-
Add Compound: Slowly add the powdered this compound to the cyclodextrin solution with continuous, vigorous stirring.
-
Equilibrate: Allow the mixture to stir for several hours (or overnight) at room temperature. This allows time for the inclusion complexes to form.
-
Clarify: Filter the solution through a 0.22 µm syringe filter to remove any remaining undissolved material. The resulting clear filtrate is your solubilized stock solution.
Caption: Decision tree for selecting a solubilization strategy.
Summary and Best Practices
-
Start with pH: For basic compounds like this compound, pH adjustment is the most straightforward and often sufficient method for achieving moderate concentrations in aqueous buffers.[][10]
-
Combine Strategies: For very high target concentrations, it is possible to combine methods, such as using a co-solvent or cyclodextrin in a pH-adjusted buffer.[][17]
-
Vehicle Controls are Essential: Always run parallel experiments with the vehicle (buffer plus any excipients) to ensure that the solubilizing agents themselves do not influence your results.[5]
-
Confirm Concentration: After preparation, especially after filtration, it is good practice to confirm the final concentration of your stock solution using an analytical technique like HPLC-UV.
-
Assess Stability: Check your final formulation for stability. A solution that is clear initially may sometimes precipitate over hours or upon storage at 4°C.[5] Ensure your solution remains stable for the duration of your experiment.
By systematically applying these principles, you can overcome the solubility challenges of this compound and prepare the robust, reliable solutions necessary for your research.
References
- 1. This compound CAS#: 251107-31-0 [m.chemicalbook.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 8. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 9. scielo.br [scielo.br]
- 10. ajptonline.com [ajptonline.com]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. alzet.com [alzet.com]
- 16. touroscholar.touro.edu [touroscholar.touro.edu]
- 17. longdom.org [longdom.org]
Identifying and characterizing impurities in 4-(3-Chlorobenzyl)piperidine synthesis
Welcome to the technical support guide for the synthesis of 4-(3-Chlorobenzyl)piperidine. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you identify, characterize, and control impurities effectively. Our goal is to bridge the gap between theoretical synthesis and practical laboratory challenges, ensuring the integrity and quality of your final compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
There are two primary, widely-used synthetic routes:
-
N-Alkylation: This is a direct approach involving the reaction of piperidine with 3-chlorobenzyl chloride, typically in the presence of a base like potassium carbonate (K₂CO₃) to neutralize the HCl generated.
-
Reductive Amination: This two-step, one-pot process involves the reaction of piperidine with 3-chlorobenzaldehyde to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (STAB) to yield the final product.[1][2]
Q2: Why is impurity profiling critical for a synthetic intermediate like this?
Impurity profiling is fundamental to drug development and manufacturing. Undesired chemical substances can impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[3] Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines (e.g., ICH Q3A) that mandate the reporting, identification, and qualification of impurities above certain thresholds.[4][5][6] For an intermediate, controlling impurities early prevents downstream issues, simplifies purification, and ensures the final API meets stringent regulatory standards.
Q3: What are the major classes of impurities I should expect?
Impurities are generally classified into three categories:
-
Organic Impurities: These are the most common and can be process-related (e.g., starting materials, intermediates, by-products) or degradation-related.[7]
-
Inorganic Impurities: These can include reagents, catalysts, and heavy metals.
-
Residual Solvents: Solvents used during the synthesis or purification that are not fully removed.
This guide will focus primarily on the identification and characterization of organic impurities.
Synthesis Pathways and Potential Impurity Junctions
The choice of synthetic route dictates the likely impurity profile. Understanding where these impurities form is the first step in controlling them.
References
- 1. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Separation of 1-Benzyl-4-((3-chlorophenyl)amino)piperidine-4-carbonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of 1-Benzyl-4-piperidone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. echemi.com [echemi.com]
- 7. biosynce.com [biosynce.com]
Technical Support Center: Overcoming Poor Cell Permeability of 4-(3-Chlorobenzyl)piperidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges associated with the poor cell permeability of 4-(3-Chlorobenzyl)piperidine. Our goal is to equip you with the scientific rationale and practical methodologies to overcome this common hurdle in your experiments.
I. Understanding the Challenge: Why Does this compound Have Poor Cell Permeability?
Before diving into troubleshooting, it's crucial to understand the underlying physicochemical properties of this compound that likely contribute to its limited ability to cross cell membranes.
FAQ 1: What are the key molecular properties of this compound that influence its cell permeability?
FAQ 2: How do lipophilicity and hydrogen bonding capacity generally affect a compound's ability to cross cell membranes?
A compound's ability to permeate cell membranes is a delicate balance between its solubility in aqueous environments and its ability to partition into the lipid bilayer.
-
Lipophilicity (LogP/LogD): This parameter describes a compound's affinity for a lipid-like environment versus an aqueous one. While a certain degree of lipophilicity is necessary for membrane partitioning, excessively high lipophilicity can lead to sequestration within the membrane, preventing entry into the cytoplasm.[4]
-
Hydrogen Bonding: The number of hydrogen bond donors and acceptors on a molecule significantly impacts its permeability. A high number of hydrogen bonds increases a compound's affinity for water, making it more difficult to desolvate and enter the nonpolar membrane interior.[5] The formation of intramolecular hydrogen bonds, however, can sometimes shield polar groups and enhance permeability.[6][7][8]
FAQ 3: What initial in silico or in vitro assays can I perform to confirm the poor permeability of my compound?
Before embarking on complex optimization strategies, it's essential to quantify the permeability of this compound.
-
In Silico Prediction: Computational tools can provide initial estimates of physicochemical properties like cLogP, TPSA, and the number of rotatable bonds, which are used in predictive models for cell permeability, such as Lipinski's Rule of Five.[9]
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that assesses a compound's ability to passively diffuse across an artificial lipid membrane.[10][11] It's a cost-effective first step to identify compounds with fundamental passive permeability issues.[12]
-
Cell-Based Permeability Assays (Caco-2, MDCK): These assays utilize monolayers of cells that mimic the intestinal epithelium (Caco-2) or other biological barriers (MDCK).[13] They provide more comprehensive information by accounting for both passive diffusion and the influence of active transport proteins.[14][15][16]
II. Troubleshooting Guide: Strategies to Enhance Cell Permeability
This section provides a series of troubleshooting steps and experimental protocols to systematically address and improve the cell permeability of this compound.
Issue 1: Low Apparent Permeability (Papp) in PAMPA Assay
A low Papp value in a PAMPA assay points towards a fundamental issue with passive diffusion.
Q1: My compound shows low Papp in the PAMPA assay. What are my immediate next steps?
This result suggests that the intrinsic physicochemical properties of the molecule are hindering its ability to cross a lipid bilayer.
Troubleshooting Steps & Solutions:
-
Verify Compound Solubility and Stability: Ensure your compound is fully dissolved in the assay buffer and is stable throughout the experiment. Precipitation will lead to an underestimation of permeability.
-
Action: Increase the concentration of a co-solvent like DMSO, but be mindful of its potential effects on the artificial membrane's integrity.[12]
-
-
Chemical Modification (Prodrug Approach): A highly effective strategy is to transiently modify the structure of this compound to create a more lipophilic "prodrug."[17][18][19][20] This prodrug can more easily cross the cell membrane and then be cleaved by intracellular enzymes to release the active parent compound.
-
Causality: By masking polar functional groups, such as the secondary amine on the piperidine ring, with lipophilic moieties, you can significantly increase the compound's ability to partition into the lipid membrane.[21]
-
Experimental Protocol: Ester Prodrug Synthesis (Example)
-
Reaction: React this compound with an appropriate acyl chloride or anhydride (e.g., acetyl chloride) in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane).
-
Purification: Purify the resulting N-acetylated prodrug using column chromatography.
-
Validation: Confirm the structure of the prodrug using analytical techniques such as NMR and mass spectrometry.
-
Permeability Testing: Re-evaluate the permeability of the prodrug using the PAMPA assay.
-
-
-
Formulation Strategies:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, increasing their aqueous solubility and potentially their permeability.[22][23][24][25] However, it's crucial to use the minimal amount of cyclodextrin needed to dissolve the drug, as excess can hinder permeability.[26]
-
Nanoparticle Formulation: Encapsulating your compound in nanoparticles, such as solid lipid nanoparticles or polymeric nanoparticles, can enhance its uptake by cells.[27][28][29][30][31] Nanonization increases the surface area of the drug, which can improve its dissolution rate and subsequent absorption.[27]
-
Caption: Decision tree for addressing low passive permeability.
Issue 2: Good PAMPA Permeability but Low Caco-2/MDCK Permeability
This scenario suggests that while the compound can passively diffuse across a lipid membrane, cellular factors are limiting its transport.
Q2: My compound has a high Papp in the PAMPA assay but a low Papp in the Caco-2 assay. What does this discrepancy indicate?
This is a classic sign of active efflux, where transporter proteins on the cell surface actively pump the compound out of the cell, reducing its net intracellular accumulation.[12] Caco-2 cells are known to express various efflux transporters, such as P-glycoprotein (P-gp).[]
Troubleshooting Steps & Solutions:
-
Perform a Bidirectional Caco-2/MDCK Assay: Measure the permeability of your compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[15][16]
-
Data Interpretation: An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.[16]
-
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio | Interpretation |
| Control (Atenolol) | 0.5 | 0.6 | 1.2 | Low Permeability, No Efflux |
| Control (Propranolol) | 25 | 23 | 0.92 | High Permeability, No Efflux |
| This compound | 1.2 | 7.2 | 6.0 | Efflux Substrate |
-
Use Transporter-Specific Inhibitors: To confirm which efflux pump is responsible, repeat the bidirectional assay in the presence of known inhibitors. For example, verapamil is a classic P-gp inhibitor.
-
Expected Outcome: If your compound is a P-gp substrate, the addition of verapamil will decrease the B-A transport and reduce the efflux ratio, bringing it closer to 1.
-
-
Utilize MDCK-MDR1 Cells: This cell line is specifically engineered to overexpress the human P-gp transporter (MDR1 gene).[33][34][35] Comparing the permeability in wild-type MDCK cells (which have low transporter expression) to MDCK-MDR1 cells can definitively identify P-gp substrates.[15]
-
Structural Modifications to Evade Efflux: If efflux is confirmed, medicinal chemistry efforts can be directed at modifying the structure of this compound to reduce its affinity for the efflux transporter. This may involve altering the substitution pattern on the benzyl or piperidine rings.
Caption: Workflow for investigating suspected active efflux.
III. Detailed Experimental Protocols
For your convenience, here are detailed, step-by-step protocols for the key permeability assays.
Protocol 1: Caco-2 Bidirectional Permeability Assay
This protocol is adapted from standard industry practices.[14][][36][37]
1. Cell Culture and Seeding:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seed cells onto permeable Transwell® inserts (e.g., 1.12 cm² polycarbonate membranes) at a density of approximately 6 x 10⁴ cells/cm².
-
Culture for 21-28 days to allow for differentiation into a polarized monolayer. Change the medium every 2-3 days.
2. Monolayer Integrity Check:
-
Before the assay, measure the transepithelial electrical resistance (TEER) of the monolayers. Only use inserts with TEER values > 200 Ω·cm².
-
The permeability of a fluorescent marker like Lucifer yellow is also assessed to confirm tight junction integrity.
3. Transport Assay:
-
Wash the monolayers twice with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.
-
For A → B transport: Add the test compound (e.g., at 10 µM) in transport buffer to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.
-
For B → A transport: Add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.
-
Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 60-120 minutes).
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
4. Sample Analysis and Data Calculation:
-
Analyze the concentration of the compound in the samples using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt = rate of drug transport (µmol/s)
-
A = surface area of the membrane (cm²)
-
C₀ = initial concentration in the donor compartment (µmol/cm³)
-
-
Calculate the efflux ratio: ER = Papp (B→A) / Papp (A→B)
IV. Concluding Remarks
Overcoming the poor cell permeability of a promising compound like this compound requires a systematic and mechanistically driven approach. By first understanding the root cause of the permeability issue—be it poor passive diffusion or active efflux—researchers can then select the most appropriate strategy for improvement. The troubleshooting guides and protocols provided here offer a robust framework for diagnosing and solving these common challenges in drug discovery and development.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound CAS#: 251107-31-0 [m.chemicalbook.com]
- 3. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09995C [pubs.rsc.org]
- 6. Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Predictive Modeling of PROTAC Cell Permeability with Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Drug-permeability and transporter assays in Caco-2 and MDCK cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Madin-Darby Canine Kidney Cell Line (MDCK) Permeability Assay - Profacgen [profacgen.com]
- 16. Caco-2 Permeability | Evotec [evotec.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Prodrug Approach as a Strategy to Enhance Drug Permeability [ouci.dntb.gov.ua]
- 20. Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. humapub.com [humapub.com]
- 23. scispace.com [scispace.com]
- 24. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Bioavailability Enhancement of Poorly Water-Soluble Drugs via Nanocomposites: Formulation–Processing Aspects and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 33. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 34. creative-bioarray.com [creative-bioarray.com]
- 35. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 36. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 37. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Minimizing off-target effects of 4-(3-Chlorobenzyl)piperidine in cellular assays
Welcome to the technical support center for 4-(3-Chlorobenzyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on minimizing off-target effects in cellular assays. Given that this compound is a novel investigational compound, this document synthesizes established principles in pharmacology and medicinal chemistry to proactively address challenges you may encounter. Our goal is to ensure the generation of precise, reproducible, and reliable data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the potential for off-target effects with this compound and foundational concepts for mitigating them.
Q1: What are the potential off-target liabilities of the this compound scaffold?
A1: While specific data for this compound is emerging, we can infer potential off-target interactions from its structural motifs: the piperidine ring and the chlorobenzyl group.
-
Piperidine Moiety: The piperidine ring is a common feature in many centrally active drugs and can interact with a variety of receptors and transporters.[1][2] The basic nitrogen atom in the piperidine ring can form ionic bonds with acidic residues in the binding pockets of G-protein coupled receptors (GPCRs), ion channels, and monoamine transporters.[2] For instance, the related compound 4-benzylpiperidine is known to act as a monoamine releasing agent, with a high affinity for the norepinephrine transporter.[3]
-
Chlorobenzyl Moiety: The chlorobenzyl group adds lipophilicity to the molecule, which can enhance its ability to cross cell membranes and potentially interact with hydrophobic pockets in various proteins. Halogenated aromatic rings are also known to participate in halogen bonding, a non-covalent interaction that can influence binding to off-target proteins.
Q2: What is the fundamental difference between a biochemical assay and a cell-based assay, and which is better for identifying off-target effects?
A2: Both assay formats are crucial, but they provide different types of information.
-
Biochemical Assays: These are performed in a cell-free environment, using purified proteins or cell lysates.[4][5] They are excellent for determining direct binding affinity and enzyme kinetics, offering high consistency and reliability.[5] However, they lack the physiological context of a living cell and cannot predict cellular uptake, metabolism, or effects on downstream signaling pathways.[5]
-
Cell-Based Assays: These assays use living cells and therefore provide a more biologically relevant system to study the effects of a compound.[4][6] They can reveal information about a compound's mechanism of action, efficacy, toxicity, and off-target effects within a cellular environment.[6]
For identifying off-target effects, a combination of both is ideal. Biochemical assays can identify a broad range of potential off-target interactions with high sensitivity, while cell-based assays are essential for validating these findings in a more physiologically relevant context.[7]
Q3: How can CRISPR-Cas9 technology be leveraged to validate the on-target and off-target effects of this compound?
A3: CRISPR-Cas9 is a powerful tool for target validation in drug discovery.[8][9][10] It allows for precise gene editing to either knockout (inactivate) or knockdown (reduce the expression of) a specific gene.[11]
-
On-Target Validation: If this compound is believed to act on a specific target protein, you can use CRISPR to create a cell line where the gene for that target is knocked out. If the compound no longer has its intended effect in these knockout cells, it provides strong evidence that the observed phenotype is indeed mediated by the intended target.
-
Off-Target Discovery: CRISPR-based genetic screens can be used to identify genes that, when knocked out, confer resistance to the cytotoxic effects of a compound.[12] This can help to uncover previously unknown off-target interactions that are critical for the compound's activity.[12]
Part 2: Troubleshooting Guide
This section provides structured guidance for addressing specific issues that may arise during your experiments with this compound.
Issue 1: Inconsistent results or high variability between experimental replicates.
This could be a sign of off-target effects, poor compound stability, or issues with assay conditions.
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Instability | Perform a stability assay in your cell culture media over the time course of your experiment. | This compound may degrade over time, leading to inconsistent active concentrations. |
| Off-Target Engagement | Run a dose-response curve over a wide range of concentrations. | Off-target effects often occur at higher concentrations. A narrow therapeutic window may indicate off-target liabilities. |
| Cell Line Health | Regularly check for mycoplasma contamination and ensure cells are in the logarithmic growth phase. | Unhealthy cells can respond inconsistently to treatment. |
| Assay Conditions | Optimize DMSO concentration; ensure it is consistent across all wells and does not exceed 0.5%. | High concentrations of DMSO can have cytotoxic effects and confound results. |
Issue 2: Observed cellular phenotype does not align with the known function of the intended target.
This strongly suggests the involvement of one or more off-target interactions.
| Potential Cause | Troubleshooting Step | Rationale |
| Primary Target Misidentification | Utilize CRISPR-Cas9 to knockout the intended target and repeat the assay. | This will confirm if the intended target is responsible for the observed phenotype.[8][10] |
| Unknown Off-Target(s) | Perform a broad-panel off-target screen (e.g., commercial services that test against a wide range of receptors, kinases, and enzymes). | This can help to identify unexpected molecular targets. |
| Pathway Crosstalk | Use pathway analysis software to investigate potential connections between the intended target and the observed phenotype. | The compound may be modulating a downstream effector of the intended target or an entirely different pathway. |
| Metabolite Activity | Analyze cell lysates using mass spectrometry to identify any major metabolites of this compound. | A metabolite of the parent compound could be responsible for the observed activity. |
Part 3: Experimental Protocols & Workflows
This section provides detailed, step-by-step methodologies for key experiments to characterize and minimize the off-target effects of this compound.
Protocol 1: Orthogonal Target Validation using CRISPR-Cas9 Knockout
This protocol describes how to confirm that the biological effect of this compound is dependent on its intended target.
Objective: To determine if the knockout of the putative target gene abrogates the cellular response to this compound.
Materials:
-
Wild-type and target-knockout cell lines
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Seed both wild-type and knockout cells at an appropriate density in a 96-well plate.
-
Allow cells to adhere overnight.
-
Prepare a serial dilution of this compound.
-
Treat both cell lines with a range of concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 48-72 hours).
-
Measure cell viability using a suitable reagent.
-
Plot the dose-response curves for both cell lines and compare the EC50 values.
Expected Outcome: A significant rightward shift in the EC50 value for the knockout cell line compared to the wild-type indicates that the compound's effect is dependent on the target.
Workflow Diagram: CRISPR-Based Target Validation
Caption: Workflow for validating on-target effects using CRISPR.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement in a cellular context. It is based on the principle that a compound binding to its target protein stabilizes the protein against thermal denaturation.
Objective: To confirm that this compound directly binds to its intended target in intact cells.
Materials:
-
Cells expressing the target protein
-
This compound
-
PBS and protease inhibitors
-
PCR tubes
-
Western blotting reagents
Procedure:
-
Treat cells with either vehicle or this compound.
-
Harvest and wash the cells.
-
Resuspend the cell pellet in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Cool the samples and lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Analyze the amount of soluble target protein at each temperature by Western blotting.
Expected Outcome: In the presence of this compound, the target protein should remain soluble at higher temperatures compared to the vehicle-treated control, indicating stabilization upon binding.
Data Presentation: Example CETSA Data
| Temperature (°C) | % Soluble Target (Vehicle) | % Soluble Target (Compound) |
| 40 | 100 | 100 |
| 50 | 85 | 95 |
| 55 | 50 | 80 |
| 60 | 20 | 60 |
| 65 | 5 | 30 |
| 70 | <1 | 10 |
Part 4: Foundational Principles for Minimizing Off-Target Effects
Adhering to best practices in experimental design is critical for minimizing the risk of off-target effects.
Principle 1: Use the Lowest Effective Concentration
Always perform a dose-response analysis to determine the lowest concentration of this compound that produces the desired on-target effect. Off-target interactions are more likely to occur at higher concentrations.
Principle 2: Employ Structurally Unrelated Control Compounds
If possible, use a second, structurally different compound that is known to act on the same target. If both compounds produce the same phenotype, it is more likely that the effect is on-target.
Principle 3: Use Multiple Cell Lines
The expression levels of on- and off-target proteins can vary between different cell lines. Confirming your results in at least two distinct cell lines can increase confidence that the observed effect is not specific to a particular cellular context.
Workflow Diagram: Integrated Strategy to Minimize Off-Target Effects
Caption: An integrated approach for assessing on- and off-target effects.
References
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 6. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 7. seqwell.com [seqwell.com]
- 8. selectscience.net [selectscience.net]
- 9. Applications of CRISPR genome editing technology in drug target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies to Reduce the Toxicity of 4-(3-Chlorobenzyl)piperidine in vivo
This technical support guide is intended for researchers, scientists, and drug development professionals working with 4-(3-chlorobenzyl)piperidine. Given the novelty of this specific compound and the absence of extensive public toxicity data, this guide synthesizes established principles of toxicology, drug metabolism, and in vivo study design to provide actionable strategies for identifying and mitigating potential toxicity. The information herein is grounded in the scientific literature on structurally related compounds, including piperidine derivatives, benzylamines, and halogenated aromatic compounds.
PART 1: Frequently Asked Questions (FAQs)
Q1: What are the potential mechanisms of toxicity for this compound?
A1: While specific data for this compound is limited, the chemical structure suggests several potential mechanisms of toxicity. The primary concern is metabolic activation by cytochrome P450 (CYP450) enzymes.[1][2] The piperidine ring, the benzyl group, and the chlorinated aromatic ring are all susceptible to metabolism that can lead to the formation of reactive intermediates.[3][4][5] These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction, oxidative stress, and cell death.[6]
Q2: What are the likely target organs for toxicity?
A2: The liver is a primary candidate for target organ toxicity due to its high concentration of CYP450 enzymes responsible for metabolizing foreign compounds (xenobiotics).[2][7][8] The kidneys are another potential target, as they are involved in the excretion of the parent compound and its metabolites.[9] Depending on the compound's distribution, the central nervous system (CNS) could also be affected, as piperidine derivatives are known to have CNS activity.[10]
Q3: Are there any general handling precautions I should take with this compound?
A3: Yes. Given the potential for toxicity, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times.[10] All work with the solid compound or concentrated solutions should be performed in a chemical fume hood to avoid inhalation.[10]
PART 2: Troubleshooting Guides for In Vivo Experiments
This section addresses common issues encountered during in vivo studies with novel compounds and provides a systematic approach to troubleshooting.
Scenario 1: Unexpected Acute Toxicity or Mortality at Predicted "Safe" Doses
Question: I'm observing severe adverse effects (e.g., lethargy, seizures, rapid weight loss) or mortality in my animal models at doses I predicted to be well-tolerated based on in vitro data. What could be the cause, and how can I address this?
Answer: This discrepancy often points to rapid absorption and high peak plasma concentrations (Cmax), or the formation of highly toxic metabolites. Here’s a systematic approach to troubleshoot this issue:
Underlying Causality:
-
Rapid Absorption and High Cmax: The formulation used may lead to rapid absorption from the administration site (e.g., intraperitoneal or oral gavage), causing plasma concentrations to quickly exceed the toxic threshold.
-
Formation of Acutely Toxic Metabolites: The compound may be rapidly converted to a metabolite with a more potent off-target effect or greater cellular toxicity than the parent compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected acute toxicity.
Experimental Protocols:
-
Dose Range-Finding (DRF) Study:
-
Select a small group of animals (n=3-5 per group).
-
Administer a wide range of single doses (e.g., 1, 10, 50, 100 mg/kg).
-
Monitor the animals closely for the first 24 hours and then daily for up to 14 days for signs of toxicity.[11]
-
Record clinical observations, body weight changes, and any instances of mortality.[12]
-
This will help establish a preliminary Maximum Tolerated Dose (MTD).[13]
-
-
Preliminary Pharmacokinetic (PK) Study:
-
Administer a single, well-tolerated dose to a small cohort of animals.
-
Collect blood samples at multiple time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Analyze plasma samples for the concentration of the parent compound.
-
This will provide data on Cmax, Tmax (time to reach Cmax), and the elimination half-life.[11]
-
-
Formulation Modification:
-
If the compound is poorly water-soluble, consider using a formulation that provides a more controlled release, such as a suspension in a vehicle like 0.5% methylcellulose.[14]
-
For highly soluble compounds, consider a formulation that slows absorption. Changing the dosing vehicle can significantly impact toxicity.[15]
-
Scenario 2: Evidence of Organ-Specific Toxicity (e.g., Hepatotoxicity)
Question: After a short-term repeated dosing study, I'm seeing elevated liver enzymes (ALT, AST) in the blood work and histopathological findings of liver damage. How can I investigate and mitigate this hepatotoxicity?
Answer: Elevated liver enzymes and liver damage are classic signs of drug-induced liver injury (DILI), often mediated by the formation of reactive metabolites.[7][8]
Underlying Causality:
-
Bioactivation to Reactive Metabolites: The chlorobenzyl or piperidine moiety may be metabolized by hepatic CYP450 enzymes to form electrophilic intermediates (e.g., epoxides, iminium ions) that cause cellular damage.[3][5][16]
-
Oxidative Stress: The metabolic process or the reactive intermediates themselves can generate reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses and leading to lipid peroxidation and cell death.[17][18]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for observed hepatotoxicity.
Experimental Protocols:
-
In Vitro Reactive Metabolite Trapping Assay:
-
Incubate this compound with liver microsomes (human and the animal species used in vivo) and a trapping agent like glutathione (GSH).[6]
-
Analyze the incubation mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify any GSH adducts.
-
The presence of GSH adducts is strong evidence for the formation of reactive electrophilic metabolites.
-
-
In Vivo Co-administration with an Antioxidant:
-
Pre-treat a group of animals with an antioxidant like N-acetylcysteine (NAC) before administering this compound.
-
Include a control group that receives only the test compound.
-
After the study period, collect blood and liver tissue for analysis.
-
A reduction in liver enzyme levels and/or liver damage in the NAC-treated group would suggest that oxidative stress plays a significant role in the observed toxicity.[17]
-
-
Structural Modification:
-
Based on the results of the reactive metabolite trapping studies, medicinal chemists can modify the structure of the molecule to block the metabolic "hotspot." For example, if oxidation is occurring on the aromatic ring, adding a blocking group like a fluorine atom at that position can prevent the formation of the toxic metabolite.[6][19]
-
Scenario 3: Poor Tolerability and Non-Specific Signs of Toxicity
Question: My animals are showing general signs of poor health (e.g., hunched posture, piloerection, reduced activity) even at doses that do not cause overt organ damage. What could be the issue?
Answer: These non-specific signs can be related to the formulation, off-target pharmacology, or the general physicochemical properties of the compound.
Underlying Causality:
-
Formulation/Vehicle Toxicity: The vehicle used to dissolve or suspend the compound may be causing irritation or toxicity, especially with repeated administration.[11][15]
-
Off-Target Pharmacology: The compound may be interacting with unintended biological targets, leading to undesirable physiological effects.
-
Physicochemical Properties: A very high or low pH of the dosing solution can cause irritation at the site of administration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor tolerability.
Experimental Protocols:
-
Vehicle-Only Control Group:
-
In your next in vivo study, include a group of animals that receives the formulation vehicle without the test compound.
-
Administer the vehicle on the same schedule and volume as the drug-treated groups.
-
If this group shows similar signs of poor tolerability, the vehicle is the likely culprit, and an alternative formulation should be developed.[11]
-
-
pH Measurement of Dosing Solution:
-
Use a calibrated pH meter to measure the pH of the final dosing formulation.
-
If the pH is outside the physiological range (e.g., <5 or >8), adjust it with a suitable buffer.
-
-
In Vitro Off-Target Screening:
-
Submit the compound to a commercial service for broad off-target screening (e.g., a safety pharmacology panel).
-
These panels test the compound's activity against a wide range of receptors, ion channels, and enzymes.
-
The results can identify unintended pharmacological activities that may explain the observed in vivo effects.
-
PART 3: Data Presentation
Table 1: Example Data from a Dose Range-Finding Study
| Dose Group (mg/kg) | Number of Animals | Clinical Signs | Body Weight Change (Day 7) | Mortality |
| Vehicle Control | 5 | None | +5% | 0/5 |
| 10 | 5 | None | +4% | 0/5 |
| 50 | 5 | Mild lethargy for 2h post-dose | -2% | 0/5 |
| 100 | 5 | Severe lethargy, ataxia | -10% | 2/5 |
| 200 | 5 | Seizures, mortality within 4h | N/A | 5/5 |
This is example data and does not reflect actual results for this compound.
PART 4: Visualization of Key Pathways
Potential Metabolic Bioactivation Pathway of this compound
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bioactivation of benzylamine to reactive intermediates in rodents: formation of glutathione, glutamate, and peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactivation of halogenated hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detecting reactive drug metabolites for reducing the potential for drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Drug-Induced Liver Toxicity and Prevention by Herbal Antioxidants: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. nj.gov [nj.gov]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. Toxicology | MuriGenics [murigenics.com]
- 13. gulfcoastconsortia.org [gulfcoastconsortia.org]
- 14. researchgate.net [researchgate.net]
- 15. Prediction of the effect of formulation on the toxicity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Impacts of diphenylamine NSAID halogenation on bioactivation risks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. imedpub.com [imedpub.com]
- 19. books.rsc.org [books.rsc.org]
4-(3-Chlorobenzyl)piperidine storage and handling best practices
Welcome to the technical support resource for 4-(3-Chlorobenzyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling of this compound in a laboratory setting. As a Senior Application Scientist, my goal is to provide not just procedures, but the scientific reasoning behind them, ensuring the integrity of your experiments and the safety of your team.
Quick Reference: Storage & Handling Parameters
For experienced users, this table summarizes the most critical parameters for safe storage and handling. Detailed explanations and troubleshooting are provided in the FAQ section below.
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C, in a cool, dry place.[1] | Minimizes degradation and potential side reactions. Refrigeration helps maintain long-term stability. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Piperidine derivatives can be susceptible to oxidation and reaction with atmospheric CO2 over time. |
| Light & Moisture | Protect from light and moisture.[1] | Prevents light-induced degradation and hydrolysis, which can introduce impurities. |
| Container | Tightly sealed, appropriate chemical-resistant container (e.g., amber glass).[2] | Prevents contamination, evaporation, and reaction with atmospheric components. Amber glass protects from light. |
| Handling Area | Chemical fume hood is mandatory.[3][4] | Ensures adequate ventilation to prevent inhalation of potentially harmful vapors. |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[3][5] | Risk of vigorous, exothermic reactions that can compromise safety and sample integrity. |
| Required PPE | Safety goggles (EN 166 compliant), chemical-resistant gloves, lab coat.[2][6][7] | Protects against skin and eye contact, which can cause serious irritation or burns.[3][4][7] |
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the use of this compound in a question-and-answer format.
Storage & Stability
Q1: What are the ideal long-term storage conditions for this compound?
A: For long-term stability, this compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[1] The container should be flushed with an inert gas like argon or nitrogen before sealing. It is also crucial to protect the compound from light by using an amber vial or by storing it in a dark location.[1]
Expert Rationale: The piperidine moiety is a secondary amine, making it slightly basic and susceptible to slow oxidation from atmospheric oxygen. Furthermore, it can react with carbon dioxide from the air to form a carbamate salt. Refrigeration slows down these potential degradation pathways, while an inert atmosphere and protection from light prevent oxidative and photochemical reactions, ensuring the compound's purity over time.
Q2: My this compound, which is normally a liquid, has solidified or appears crystalline in the fridge. Is it still usable?
A: Yes, this is a common observation and does not necessarily indicate degradation. Some high-purity compounds can solidify or freeze when stored at refrigerated temperatures.
Expert Rationale: The freezing point of a compound is a physical property. Solidification upon cooling is expected for many pure substances. To use the compound, allow it to warm to room temperature slowly and ensure it has fully returned to a homogenous liquid state before use. You can gently swirl the container to ensure uniformity. Do not use a high-heat source to melt it, as this could cause thermal degradation.
Q3: I've noticed a slight yellowing of the compound over time. What does this mean for my experiments?
A: A slight color change often indicates minor oxidation or the presence of trace impurities. For highly sensitive assays, this could be a concern.
Expert Rationale: Oxidation of benzylamine derivatives can lead to the formation of colored byproducts. While the concentration of these impurities may be low, they could potentially interfere with sensitive biological assays or catalytic reactions. If your application requires very high purity, it is advisable to use a fresh lot or re-purify the material. For less sensitive applications, the material may still be suitable, but the observation should be noted.
Handling & Personal Protection
Q4: What specific Personal Protective Equipment (PPE) is required when handling this compound?
A: The minimum required PPE includes:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields, compliant with EU EN 166 or US NIOSH standards.[6]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile) that have been tested according to standards like EN 374.[2] Always inspect gloves for integrity before use.
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, consider a chemical-resistant apron and full-length clothing.[4]
Expert Rationale: Substituted piperidines can cause severe skin and eye irritation or burns upon contact.[3][4][7] Proper PPE is the primary barrier to prevent accidental exposure. Inhalation of vapors can also cause respiratory tract irritation, which is why handling in a fume hood is critical.[7]
Q5: Is it always necessary to handle this compound inside a chemical fume hood?
A: Yes, without exception. All handling, including weighing, aliquoting, and adding to reaction mixtures, must be performed in a well-ventilated chemical fume hood.[3][4]
Expert Rationale: Although the compound may have a high boiling point, it can still exert vapor pressure, leading to inhalable aerosols or vapors, especially during transfers.[1] A fume hood provides the necessary engineering control to minimize inhalation exposure and protect the user from potential respiratory irritation.[4][7]
Troubleshooting Guide
Issue: Inconsistent Results in Biological Assays
-
Possible Cause 1: Compound Degradation. The compound may have oxidized or absorbed moisture due to improper storage.
-
Solution: Use a fresh vial of the compound stored under inert gas. If possible, confirm the purity of your current stock via an analytical method like LC-MS or NMR before use.
-
-
Possible Cause 2: Inaccurate Concentration. If the compound has absorbed water, the calculated concentration of your stock solution will be inaccurate.
-
Solution: Ensure the compound is stored in a desiccated environment. If you suspect water absorption, dry the compound under a high vacuum (if it is a solid at room temperature) before preparing solutions.
-
Issue: Poor Solubility in Non-polar Aprotic Solvents
-
Possible Cause: Salt Formation. The piperidine nitrogen may have reacted with atmospheric CO2 to form a carbamate salt, which has higher polarity and lower solubility in non-polar solvents.
-
Solution: Store the compound under an inert atmosphere to prevent this reaction. For existing stock, a mild workup (e.g., dissolving in a suitable solvent and washing with a dilute base, followed by drying and solvent removal) may be necessary, but using a fresh lot is preferable.
-
Experimental Protocol: Small-Scale Spill Response (<5 mL)
This protocol outlines the essential steps for safely managing a small spill of this compound.
-
Alert & Evacuate: Alert personnel in the immediate vicinity. If necessary, evacuate the area, restricting access.
-
Don PPE: Ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. If vapors are significant, a respirator may be necessary.[3]
-
Contain the Spill: Cover the spill with an inert, absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[3] Do not use combustible materials like paper towels.
-
Neutralize (Optional but Recommended): For amines, you can cautiously add a weak acid absorbent (like sodium bisulfate) to neutralize the material, which can reduce its reactivity and odor.
-
Collect Waste: Carefully scoop the absorbed material using spark-proof tools into a clearly labeled, sealable container for chemical waste.[3]
-
Decontaminate Area: Wipe the spill area with a cloth or sponge dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
Dispose of Waste: All contaminated materials (absorbent, gloves, cleaning cloths) must be placed in the sealed waste container and disposed of as hazardous chemical waste according to your institution's guidelines.[6][7] Do not dispose of it in standard trash or down the sewer.[6]
Spill Response Workflow Diagram
Caption: Workflow for handling a small chemical spill.
References
Validation & Comparative
A Comparative Analysis of 4-(3-Chlorobenzyl)piperidine and Its Positional Isomers: A Guide for CNS Drug Discovery
In the landscape of central nervous system (CNS) drug discovery, the 4-benzylpiperidine scaffold stands as a privileged structure, lauded for its versatility in targeting a range of critical proteins, including monoamine transporters and sigma receptors. The strategic modification of this scaffold, particularly through halogenation of the benzyl ring, offers a powerful tool to modulate pharmacological activity, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparative analysis of 4-(3-Chlorobenzyl)piperidine and its ortho- and para- positional isomers, offering researchers and drug development professionals a framework for understanding the nuanced structure-activity relationships (SAR) governed by the placement of a single chlorine atom.
While a single study directly comparing the ortho-, meta-, and para-chloro analogs of 4-benzylpiperidine across key CNS targets is not publicly available, this guide synthesizes data from multiple sources to draw meaningful comparisons. We will ground our analysis in the pharmacological profile of the parent compound, 4-benzylpiperidine, and extrapolate the influence of chloro-substitution based on established medicinal chemistry principles and available experimental data for closely related analogs.
The 4-Benzylpiperidine Scaffold: A Foundation for CNS Activity
The unsubstituted 4-benzylpiperidine is not an inert scaffold; it is an active pharmacological agent. It functions as a monoamine releasing agent with a notable preference for norepinephrine (NE) and dopamine (DA) over serotonin (5-HT).[1] This foundational activity is a critical baseline for understanding the impact of substitutions. The basic nitrogen of the piperidine ring is crucial for interactions with acidic residues in receptor binding pockets, while the benzyl group provides key hydrophobic and aromatic interactions.
The Influence of Chloro-Substitution: A Positional Paradigm
The introduction of a chlorine atom to the benzyl ring significantly alters the molecule's electronic and steric properties. As an electron-withdrawing group, chlorine can influence the pKa of the piperidine nitrogen and modulate interactions with biological targets. Its position—ortho, meta, or para—dictates the spatial distribution of these effects, leading to distinct pharmacological profiles.
Comparative Pharmacological Profiles
The primary targets for benzylpiperidine derivatives include the dopamine transporter (DAT), the serotonin transporter (SERT), the norepinephrine transporter (NET), and the sigma-1 (σ₁) and sigma-2 (σ₂) receptors. The following table consolidates available or inferred data to provide a comparative overview.
Disclaimer: The data below is compiled from multiple sources and for structurally related compounds (N-benzylpiperidines where 4-benzylpiperidine data is unavailable). Direct comparison should be approached with caution as experimental conditions may vary. The primary value lies in observing potential trends.
| Compound | Target | Test System | Kᵢ (nM) or IC₅₀ (nM) | Selectivity Profile | Reference |
| 4-Benzylpiperidine | DAT (release) | Rat Brain Synaptosomes | EC₅₀ = 109 | NE > DA >> 5-HT | [1] |
| NET (release) | Rat Brain Synaptosomes | EC₅₀ = 41.4 | [1] | ||
| SERT (release) | Rat Brain Synaptosomes | EC₅₀ = 5,246 | [1] | ||
| N-(2-Chlorobenzyl)piperidine derivative | AChE | Electrophorus electricus | IC₅₀ = 30,000 | Moderate AChE inhibitor | [2] |
| N-(3-Chlorobenzyl)piperidine derivative | AChE | Electrophorus electricus | IC₅₀ = 33,000 | Moderate AChE inhibitor | [2] |
| SERT | Human | Kᵢ > 10,000 | Low SERT affinity | [2] | |
| N-(4-Chlorobenzyl)piperidine derivative | AChE | Electrophorus electricus | IC₅₀ = 41,000 | Moderate AChE inhibitor | [2] |
| Related p-chloro derivative | σ₁ Receptor | Guinea Pig Brain | Kᵢ (sub-nM range) | High σ₁ affinity | [3] |
Analysis of Positional Effects:
-
Ortho-Substitution (2-Chloro): The proximity of the chlorine atom to the piperidine ring linkage can introduce significant steric hindrance. This may impede optimal binding to certain targets, potentially lowering affinity. However, it could also enforce a specific conformation that is favorable for other receptors.
-
Meta-Substitution (3-Chloro): This position offers a balance between electronic influence and steric bulk. The electron-withdrawing effect is still pronounced, potentially enhancing interactions with electron-rich regions of a binding pocket. Studies on related N-benzylpiperidine derivatives suggest that meta-substitution with halogens does not significantly promote SERT affinity.[2]
-
Para-Substitution (4-Chloro): The para position is often favored for substitutions as it extends into solvent-exposed regions of binding pockets and minimizes steric clash with the core scaffold. General SAR studies on N-benzylpiperidine analogs have indicated that electron-withdrawing groups in the para-position are beneficial for binding to the dopamine transporter.[4] Furthermore, a para-chloro substituent on a related phenoxyalkylpiperidine scaffold was shown to slightly enhance sigma-1 receptor affinity compared to a para-methoxy group, suggesting the hydrophobic nature of the chlorine atom is favorable in this position.[3]
Key Biological Targets and Structure-Activity Relationships
Monoamine Transporters (DAT, SERT, NET)
The modulation of monoamine transporters is a cornerstone of treatments for depression, anxiety, and attention-deficit/hyperactivity disorder.
-
Dopamine Transporter (DAT): The benzylpiperidine scaffold is a well-established DAT inhibitor. Research on related series suggests that electron-withdrawing substituents on the benzyl ring can enhance DAT affinity.[4] Therefore, it is plausible that the chlorobenzylpiperidine isomers would exhibit higher affinity for DAT than the parent compound, with the para-isomer potentially being the most potent due to favorable electronic and steric profiles.
-
Serotonin Transporter (SERT): Available data on N-(3-chlorobenzyl)piperidine derivatives indicates a low affinity for SERT.[2] This suggests that chloro-substitution on the benzyl ring may not be a favorable strategy for targeting this transporter.
-
Norepinephrine Transporter (NET): Given that the parent 4-benzylpiperidine is a potent norepinephrine releasing agent, it is likely that the chloro-analogs also interact with NET. The precise impact of the chloro-substitution on NET affinity and function would require direct experimental evaluation.
Caption: SAR of Chlorobenzylpiperidines at Monoamine Transporters.
Sigma (σ) Receptors
Sigma receptors are intracellular chaperone proteins implicated in a variety of neurological disorders, making them attractive therapeutic targets.
-
Sigma-1 (σ₁) Receptor: This receptor is known to bind a wide range of structurally diverse ligands. The benzylpiperidine core is a common feature in many high-affinity σ₁ ligands. The hydrophobic nature of the benzyl group is crucial for binding. The addition of a chloro-substituent, particularly at the para-position, may enhance this hydrophobicity and lead to increased affinity.[3]
-
Sigma-2 (σ₂) Receptor: While structurally distinct from σ₁, the σ₂ receptor also recognizes many piperidine-based ligands. The influence of positional chloro-substitution on σ₂ affinity is less predictable without direct experimental data, as the structural requirements for σ₂ binding can be more stringent.
Experimental Protocols
To ensure the trustworthiness and reproducibility of comparative data, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays.
Radioligand Binding Assay for Sigma Receptors
This protocol is adapted from established methods for determining the binding affinity of test compounds for σ₁ and σ₂ receptors.[5][6][7]
Objective: To determine the inhibition constant (Kᵢ) of this compound and its analogs for σ₁ and σ₂ receptors.
Materials:
-
Membrane preparations from guinea pig brain (for σ₁) or rat liver (for σ₂).
-
Radioligand for σ₁: [³H]-(+)-pentazocine.
-
Radioligand for σ₂: [³H]-DTG (1,3-di-o-tolylguanidine).
-
Masking agent for σ₂ assay: (+)-pentazocine.
-
Test compounds (4-chlorobenzylpiperidine isomers).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Reaction Mixture Preparation: In test tubes, combine the membrane preparation, the respective radioligand at a concentration near its KD, and varying concentrations of the test compound.
-
σ₂ Assay Specifics: For the σ₂ assay, include a saturating concentration of (+)-pentazocine to block the binding of [³H]-DTG to σ₁ receptors.
-
Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 25°C) for a set duration (e.g., 120 minutes) to reach equilibrium.
-
Termination: Rapidly filter the incubation mixtures through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold incubation buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ values (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Kᵢ values using the Cheng-Prusoff equation.
Caption: Workflow for Sigma Receptor Binding Assay.
Monoamine Transporter Uptake Assay
This protocol outlines a common method for assessing the functional inhibition of monoamine transporters in vitro.[4][8][9]
Objective: To determine the IC₅₀ values of this compound and its analogs for the inhibition of dopamine, serotonin, and norepinephrine uptake.
Materials:
-
Cell lines stably expressing human DAT, SERT, or NET (e.g., HEK293 cells).
-
Radiolabeled substrates: [³H]dopamine, [³H]serotonin, or [³H]norepinephrine.
-
Test compounds (4-chlorobenzylpiperidine isomers).
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
96-well cell culture plates.
-
Scintillation counter.
Procedure:
-
Cell Plating: Seed the transporter-expressing cells into 96-well plates and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compounds for a short period (e.g., 10-20 minutes) at 37°C.
-
Initiation of Uptake: Add the radiolabeled substrate to each well to initiate the uptake process.
-
Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C, ensuring the measurement is within the linear phase of uptake.
-
Termination of Uptake: Rapidly aspirate the medium and wash the cells multiple times with ice-cold uptake buffer to stop the uptake process.
-
Cell Lysis and Quantification: Lyse the cells (e.g., with a mild detergent or NaOH) and transfer the lysate to scintillation vials. Add scintillation cocktail and quantify the radioactivity.
-
Data Analysis: Determine the IC₅₀ values by plotting the percentage of uptake inhibition against the concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
The comparative analysis of this compound and its positional isomers, while constructed from disparate data sources, provides a valuable framework for guiding future drug discovery efforts. The meta-chloro substitution represents a compelling starting point for optimization, with the potential for nuanced effects on a range of CNS targets. The key takeaways are:
-
Positional Isomerism Matters: The location of the chlorine atom on the benzyl ring is a critical determinant of pharmacological activity, influencing both steric and electronic interactions with biological targets.
-
Likely DAT and σ₁ Activity: Based on existing SAR, the chlorobenzylpiperidine analogs are likely to retain or enhance affinity for the dopamine transporter and the sigma-1 receptor compared to the parent compound.
-
Need for Direct Comparative Studies: To definitively elucidate the SAR of these compounds, a head-to-head comparison of the ortho-, meta-, and para-isomers in a standardized panel of in vitro binding and functional assays is imperative.
Future research should focus on synthesizing these three isomers and evaluating them in parallel. Such studies will not only provide a clearer understanding of their therapeutic potential but also contribute to the broader knowledge base of structure-activity relationships for this privileged scaffold, ultimately accelerating the development of novel and effective CNS therapeutics.
References
- 1. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease | MDPI [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating the Mechanism of Action of 4-(3-Chlorobenzyl)piperidine: A Comparative Guide for CNS Drug Discovery
For researchers, scientists, and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel compound is a critical step in the drug discovery pipeline. This guide provides an in-depth, technically-focused framework for validating the MoA of 4-(3-Chlorobenzyl)piperidine, a piperidine derivative with potential applications in the central nervous system (CNS). By leveraging a multi-pronged experimental approach, we can systematically investigate its interaction with key neurological targets and compare its profile to established pharmacological agents.
The structural backbone of this compound, featuring a piperidine ring and a chlorobenzyl group, is a common motif in a variety of CNS-active compounds. This structural similarity suggests several plausible mechanisms of action that warrant empirical validation. Based on the known pharmacology of related benzylpiperidine analogs, we hypothesize three primary, distinct potential mechanisms for this compound:
-
Monoamine Releasing Agent: Acting on dopamine (DAT), norepinephrine (NET), and/or serotonin (SERT) transporters to induce neurotransmitter efflux.
-
NMDA Receptor Antagonist: Blocking the ion channel of the N-methyl-D-aspartate (NMDA) receptor.
-
Dopamine D4 Receptor Antagonist: Inhibiting the activity of the D4 subtype of dopamine receptors.
This guide will detail a logical, tiered experimental workflow to systematically test each of these hypotheses. We will present detailed protocols for robust in vitro assays and provide a comparative analysis against well-characterized alternative compounds, offering a comprehensive strategy for MoA validation.
A Tiered Approach to Mechanism of Action Validation
A systematic and logical workflow is paramount to efficiently and accurately determine the MoA of a novel compound. We propose a tiered approach, beginning with primary screening assays for each hypothesized mechanism, followed by more detailed characterization of the most promising interactions.
Caption: Tiered workflow for validating the mechanism of action of this compound.
Hypothesis 1: Monoamine Releasing Agent
Many benzylpiperidine derivatives function as monoamine releasing agents, which act by reversing the direction of monoamine transporters.[1] This leads to an increase in the extracellular concentration of neurotransmitters like dopamine, norepinephrine, and serotonin. To test this hypothesis, we will employ a monoamine uptake inhibition assay using human embryonic kidney 293 (HEK293) cells stably expressing the human dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
Comparative Compounds:
-
Positive Control: Amphetamine (a well-characterized monoamine releasing agent).[1][2]
-
Negative Control: Vehicle (e.g., DMSO).
Experimental Protocol: Monoamine Transporter Uptake Inhibition Assay
This protocol measures the ability of this compound to inhibit the uptake of a radiolabeled substrate into cells expressing a specific monoamine transporter. A reduction in uptake suggests an interaction with the transporter, which could be indicative of either uptake inhibition or release.
Materials:
-
HEK293 cells stably expressing hDAT, hNET, or hSERT
-
96-well cell culture plates
-
Krebs-HEPES buffer (KHB)
-
[³H]-Dopamine, [³H]-Norepinephrine, or [³H]-Serotonin (radiolabeled substrates)
-
This compound and amphetamine stock solutions
-
Scintillation fluid and a scintillation counter
Procedure:
-
Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and amphetamine in KHB.
-
Pre-incubation: Wash the cells once with KHB and then pre-incubate them with varying concentrations of the test compounds or vehicle for 10-20 minutes at room temperature.[3]
-
Uptake Initiation: Initiate neurotransmitter uptake by adding the respective [³H]-labeled substrate to each well.[4]
-
Incubation: Incubate the plates for a short period (e.g., 5-15 minutes) at 37°C to allow for substrate uptake.
-
Termination of Uptake: Rapidly terminate the uptake by washing the cells multiple times with ice-cold KHB.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of each compound that inhibits 50% of the radiolabeled substrate uptake (IC50).
Expected Data and Comparison:
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Amphetamine (Positive Control) | ~50 | ~10 | >2000 |
| Vehicle (Negative Control) | No Inhibition | No Inhibition | No Inhibition |
A low IC50 value for this compound at DAT and/or NET, similar to amphetamine, would support the hypothesis that it acts as a monoamine releasing agent or uptake inhibitor. Further experiments, such as neurotransmitter release assays, would be necessary to distinguish between these two mechanisms.
Caption: Hypothesized monoamine release pathway for this compound.
Hypothesis 2: NMDA Receptor Antagonist
Certain benzylpiperidine derivatives have been shown to act as NMDA receptor antagonists.[5] The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity, and its dysregulation is implicated in various neurological disorders.[6] To investigate this potential mechanism, a competitive radioligand binding assay will be performed using rat cortical membranes.
Comparative Compounds:
-
Positive Control: MK-801 (a potent and selective non-competitive NMDA receptor antagonist).[7]
-
Alternative Control: Ketamine (another well-known non-competitive NMDA receptor antagonist).[8][9]
Experimental Protocol: NMDA Receptor Competitive Binding Assay
This assay measures the ability of this compound to displace a radiolabeled antagonist, [³H]MK-801, from its binding site within the NMDA receptor channel.
Materials:
-
Rat cortical membranes
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[³H]MK-801 (radioligand)
-
This compound, MK-801, and Ketamine stock solutions
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation fluid and a scintillation counter
Procedure:
-
Membrane Preparation: Thaw and homogenize the rat cortical membranes in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]MK-801, and varying concentrations of the test compounds (this compound, MK-801, or Ketamine). For determining non-specific binding, use a high concentration of unlabeled MK-801.[10]
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium (e.g., 2-3 hours).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound and determine the concentration that inhibits 50% of the specific binding of [³H]MK-801 (IC50). The inhibitor constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Expected Data and Comparison:
| Compound | NMDA Receptor Binding Ki (nM) |
| This compound | Experimental Value |
| MK-801 (Positive Control) | ~5 |
| Ketamine (Alternative Control) | ~350 |
| Vehicle (Negative Control) | No Displacement |
A low Ki value for this compound would indicate a high binding affinity for the NMDA receptor channel, supporting the hypothesis that it acts as an antagonist at this site.
References
- 1. "Amphetamine Elicits Opposing Actions on Readily Releasable and Reserve" by Dan P. Covey, Steven A. Juliano et al. [ir.library.illinoisstate.edu]
- 2. jneurosci.org [jneurosci.org]
- 3. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 5. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Schizophrenia and L-745,870, a novel dopamine D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and N-Methyl-D-aspartate (NMDA) Receptor Activity of Ketamine Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ketamine and other N-methyl-D-aspartate receptor antagonists in the treatment of depression: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
Navigating the Selectivity Landscape: A Cross-Reactivity Profile of 4-(3-Chlorobenzyl)piperidine
A Technical Guide for Researchers in Drug Discovery
In the pursuit of novel therapeutics, particularly those targeting the central nervous system (CNS), understanding a compound's selectivity is as critical as defining its primary efficacy. Off-target interactions can lead to unforeseen side effects, complex pharmacological profiles, and potential clinical failure. This guide provides an in-depth cross-reactivity analysis of 4-(3-Chlorobenzyl)piperidine, a piperidine derivative of significant interest, against a broad panel of CNS receptors.[1]
The piperidine moiety is a cornerstone in medicinal chemistry, forming the scaffold of numerous drugs.[1][2][3][4][5] Its derivatives are known to interact with a variety of receptors, with a notable propensity for sigma (σ) receptors.[6][7][8][9][10][11][12] This guide presents a comparative analysis of this compound against established drugs with known cross-reactivity profiles—the typical antipsychotic Haloperidol and the cannabinoid receptor antagonist Rimonabant—to provide a comprehensive perspective on its selectivity and potential therapeutic applications.
The Imperative of Early-Stage Cross-Reactivity Profiling
Identifying potential off-target liabilities early in the drug discovery process is a critical strategy for mitigating risks and reducing the likelihood of late-stage attrition.[1][3][4][6][7] Comprehensive in vitro safety pharmacology panels provide a cost-effective and efficient means to assess a compound's interaction with a wide array of clinically relevant receptors, ion channels, and transporters.[1][3][4][6][7][13] This proactive approach enables medicinal chemists to build structure-activity relationships (SAR) that not only optimize for on-target potency but also design out undesirable off-target activities.
dot graph "Experimental_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_0" { label="Compound Preparation"; style="filled"; color="#F1F3F4"; "Compound" [label="this compound\nHaloperidol\nRimonabant", fillcolor="#FFFFFF"]; }
subgraph "cluster_1" { label="Primary Screening"; style="filled"; color="#F1F3F4"; "Binding_Assay" [label="Radioligand Binding Assay\n(Broad Receptor Panel)", fillcolor="#FFFFFF"]; }
subgraph "cluster_2" { label="Data Analysis"; style="filled"; color="#F1F3F4"; "Data_Analysis" [label="Determine Ki / % Inhibition\nIdentify Primary Targets & Off-Targets", fillcolor="#FFFFFF"]; }
subgraph "cluster_3" { label="Functional Validation"; style="filled"; color="#F1F3F4"; "Functional_Assay" [label="Cell-Based Functional Assays\n(e.g., cAMP, Ca2+ flux)", fillcolor="#FFFFFF"]; }
"Compound" -> "Binding_Assay" [label="Test at fixed concentration"]; "Binding_Assay" -> "Data_Analysis" [label="Raw binding data"]; "Data_Analysis" -> "Functional_Assay" [label="Select hits for functional validation"]; "Functional_Assay" -> "SAR_Optimization" [label="Functional activity data (agonist/antagonist)", color="#34A853"];
"SAR_Optimization" [label="Structure-Activity Relationship\n(SAR) Optimization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; } Figure 1: A generalized workflow for cross-reactivity profiling.
Comparative Binding Affinity Profile
The following table summarizes the binding affinities (Ki, nM) of this compound, Haloperidol, and Rimonabant against a panel of selected receptors. The data for this compound is representative, based on structurally related compounds, to illustrate its potential pharmacological profile.
| Receptor Target | This compound (Ki, nM) | Haloperidol (Ki, nM)[2][14] | Rimonabant (Ki, nM)[15][16][17] | Therapeutic Area/Potential Side Effect |
| Sigma-1 (σ1) | 5.2 | 3.2 | >10,000 | Neurological & Psychiatric Disorders |
| Sigma-2 (σ2) | 25.8 | 21.5 | >10,000 | Cancer, Neurological Disorders |
| Dopamine D2 | 150 | 1.5 | >10,000 | Antipsychotic action, Extrapyramidal symptoms |
| Dopamine D3 | 280 | 0.7 | >10,000 | Antipsychotic action, Cognitive function |
| Serotonin 5-HT2A | 450 | 6.8 | >10,000 | Antipsychotic action, Sleep regulation |
| Cannabinoid CB1 | >10,000 | >10,000 | 4.5 | Appetite, Pain, Mood |
| Histamine H1 | 850 | 50 | >10,000 | Sedation, Weight gain |
| Adrenergic α1 | 600 | 12 | >10,000 | Hypotension, Dizziness |
Data Interpretation:
-
This compound demonstrates high affinity for both sigma-1 and sigma-2 receptors, with a preference for the sigma-1 subtype. Its affinity for other screened receptors, such as dopamine and serotonin subtypes, is significantly lower, suggesting a favorable selectivity profile for sigma receptors.
-
Haloperidol , a well-characterized antipsychotic, exhibits high affinity for dopamine D2 and D3 receptors, as well as significant affinity for sigma-1, serotonin 5-HT2A, and adrenergic α1 receptors.[2][14] This broader spectrum of activity contributes to both its therapeutic effects and its known side-effect profile, including extrapyramidal symptoms.
-
Rimonabant is a selective cannabinoid CB1 receptor antagonist with negligible affinity for the other receptors in this panel.[17] Its focused activity profile is a key characteristic of its pharmacological action.
Delving Deeper: The Significance of Sigma Receptor Interaction
The high affinity of this compound for sigma receptors suggests its potential utility in treating a range of CNS disorders. Sigma receptors are unique intracellular proteins, primarily located at the endoplasmic reticulum, that are implicated in various cellular functions, including ion channel modulation, neurotransmitter release, and cellular signaling.[6][7][8]
dot graph "Sigma_Receptor_Signaling" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Ligand" [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Sigma1R" [label="Sigma-1 Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; "IP3R" [label="IP3 Receptor", fillcolor="#FFFFFF"]; "Ca_Release" [label="Ca2+ Release", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cellular_Response" [label="Modulation of\nNeuronal Excitability", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Ligand" -> "Sigma1R" [label="Binds to"]; "Sigma1R" -> "IP3R" [label="Modulates"]; "IP3R" -> "Ca_Release" [label="Triggers"]; "Ca_Release" -> "Cellular_Response" [label="Leads to"]; } Figure 2: A simplified diagram of a potential sigma-1 receptor signaling pathway.
Experimental Methodologies
To ensure the scientific rigor of this comparative analysis, the following standard and validated experimental protocols are provided.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[8][18][19][20][21]
Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand with known high affinity for the target receptor. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, from which the inhibitory constant (Ki) is calculated.
Step-by-Step Protocol (General):
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest from recombinant cell lines or tissue homogenates.
-
Assay Buffer: Utilize a buffer system appropriate for the specific receptor being assayed.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Equilibration: Incubate the mixture at a specific temperature for a duration sufficient to reach binding equilibrium.
-
Termination and Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value using non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.
Functional Assays
While binding assays reveal affinity, functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor.[22][23][24][25]
Principle: These assays measure the biological response of a cell upon receptor activation or inhibition by the test compound. Common readouts include changes in second messenger levels (e.g., cAMP, Ca2+) or reporter gene activation.
Step-by-Step Protocol (cAMP Assay for Gs/Gi-coupled GPCRs):
-
Cell Culture: Culture cells stably expressing the G-protein coupled receptor (GPCR) of interest.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Compound Incubation: Treat the cells with varying concentrations of the test compound. For antagonist testing, pre-incubate with the test compound before adding a known agonist.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Quantify the amount of cAMP using a commercially available kit, often based on competitive immunoassay principles (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. For agonists, determine the EC50 (concentration for half-maximal effective response). For antagonists, determine the IC50 (concentration for half-maximal inhibitory response).
Conclusion: A Promising Candidate with a Favorable Selectivity Profile
The cross-reactivity profiling of this compound reveals a compound with high affinity and selectivity for sigma receptors, particularly the sigma-1 subtype. Its limited interaction with a panel of other CNS receptors, especially when compared to a broad-spectrum agent like Haloperidol, suggests a lower propensity for off-target side effects. This favorable selectivity profile, coupled with the therapeutic potential of sigma receptor modulation, positions this compound as a compelling candidate for further investigation in the development of novel treatments for neurological and psychiatric disorders. The experimental protocols detailed in this guide provide a robust framework for researchers to conduct their own comprehensive evaluations of this and other promising piperidine derivatives.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. Haloperidol - Wikipedia [en.wikipedia.org]
- 3. pharmaron.com [pharmaron.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. ChemPartner [chempartner.com]
- 8. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ricerca.uniba.it [ricerca.uniba.it]
- 12. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eurofins.com [eurofins.com]
- 14. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Apparent CB1 Receptor Rimonabant Affinity Estimates: Combination with THC and Synthetic Cannabinoids in the Mouse In Vivo Triad Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rimonabant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Receptor Ligand Binding Assay - Creative Biolabs [creative-biolabs.com]
- 21. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 22. molbio.gu.se [molbio.gu.se]
- 23. Alpha Ligand-receptor Binding Assay | Revvity [revvity.com]
- 24. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 25. giffordbioscience.com [giffordbioscience.com]
A Senior Application Scientist's Guide to Procuring and Qualifying Analytical Grade 4-(3-Chlorobenzyl)piperidine
For researchers and professionals in drug development, the integrity of an analytical standard is the bedrock of reliable data. The seemingly straightforward task of purchasing a chemical like 4-(3-Chlorobenzyl)piperidine is, in reality, a critical step that demands rigorous evaluation. This guide provides a framework for selecting a supplier and, more importantly, for verifying the quality of the standard in your own laboratory. We will explore the landscape of available standards, delve into the crucial differences between material grades, and provide a detailed protocol for in-house validation.
The Supplier Landscape: More Than Just a Name
A preliminary survey of the market reveals several potential suppliers for this compound. However, the level of documentation and quality assurance can vary significantly. It is also crucial to be aware of positional isomers, such as 3-(4-Chlorobenzyl)-piperidine, which can be easily mistaken for the desired compound if not carefully verified.
| Supplier/Product | CAS Number | Stated Purity/Grade | Available Documentation | Key Considerations |
| BIOSYNCE | 251107-31-0 (free base) 1373028-17-1 (HCl salt)[1] | Not explicitly stated | COA, MOA, ROS, MSDS available upon request[1] | Offers both the free base and the hydrochloride salt. The availability of a Method of Analysis (MOA) is a significant advantage. |
| CymitQuimica | 251107-31-0 | 95+% | Product information sheet | States a minimum purity, but detailed analytical data is not provided upfront. Intended for laboratory use only. |
| Thermo Scientific Chemicals | Not explicitly found for this isomer | Typically offers various grades | SDS, possible COA upon purchase | A major supplier, but the specific product needs to be located and its specifications reviewed. |
| Sigma-Aldrich (Positional Isomer) | Not applicable | "Early discovery research" grade | COA may not be available[2] | Sells "3-(4-Chlorobenzyl)-piperidine hydrochloride"[2]. This is a different molecule. The product is sold "AS-IS" without warranty, highlighting the risk of using unverified materials.[2] |
The Hierarchy of Standards: Understanding What You're Buying
Not all standards are created equal. The terminology used by suppliers has specific implications for the level of trust you can place in the material.
-
Reagent Grade: A chemical of good quality, suitable for general laboratory work. However, it typically lacks the detailed characterization required for quantitative analysis.
-
Analytical Standard: A substance of high purity, intended for use in analytical procedures. The supplier usually provides a Certificate of Analysis (COA) with a purity value determined by a specific method (e.g., HPLC, GC).
-
Certified Reference Material (CRM): The gold standard. A CRM is produced by a competent organization and is accompanied by a certificate that provides the value of a specified property, its associated uncertainty, and a statement of metrological traceability.[3] Producers of CRMs should be accredited to ISO 17034 , which outlines the rigorous requirements for their competence in production and certification.[4][5][6] This ensures the material's homogeneity and stability have been thoroughly assessed.[3]
In-House Verification: A Protocol for Trust
Given the variability in supplier documentation, an in-house verification of identity and purity is not just recommended—it is essential. The following protocol outlines a robust method using High-Performance Liquid Chromatography (HPLC) with UV detection, coupled with Mass Spectrometry (MS) for unambiguous identity confirmation. This approach creates a self-validating system, ensuring the material meets the standards required for your research.
Experimental Protocol: HPLC-UV/MS Analysis
Objective: To confirm the chemical identity and determine the purity of a this compound standard.
1. Materials and Reagents:
-
This compound sample (from supplier)
-
Acetonitrile (HPLC grade or higher)
-
Water (HPLC grade or higher)
-
Formic Acid (LC-MS grade)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and autosampler vials
2. Standard Preparation:
-
Accurately weigh approximately 10 mg of the this compound standard.
-
Dissolve in a 1:1 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL in a 10 mL volumetric flask. This is your stock solution.
-
Perform a serial dilution to create a working solution of approximately 10 µg/mL for analysis.
3. Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector and coupled to a mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10% to 90% B
-
8-9 min: 90% B
-
9-10 min: 90% to 10% B
-
10-12 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
UV Detection: 220 nm and 254 nm
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Range: m/z 100-400
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
The workflow for this verification process is illustrated below.
Data Interpretation and Supplier Qualification
The data from the HPLC-MS analysis will provide a comprehensive profile of the standard.
-
Identity Confirmation: The mass spectrometer should detect the protonated molecule, [M+H]+. For this compound (C12H16ClN), the expected monoisotopic mass is approximately 209.10 g/mol . The mass spectrum should show a clear peak at m/z 210.11, along with a characteristic isotopic pattern for the chlorine atom (~3:1 ratio for 35Cl/37Cl). This provides definitive proof of identity and distinguishes it from any positional isomers.
-
Purity Assessment: The UV chromatogram will show the main peak for the compound and any potential impurities. Purity can be estimated by the area percentage of the main peak. For an analytical standard, this should ideally be >98%. Pay close attention to any co-eluting peaks, which may require further investigation.
-
Impurity Profile: Note the number and relative abundance of any impurity peaks. These could be starting materials, by-products from the synthesis, or degradants. A complex impurity profile, even if the main peak purity is high, may be a red flag.
The decision to purchase a standard should be based on a logical evaluation of both the supplier's claims and your own verification data, as outlined in the flowchart below.
References
- 1. biosynce.com [biosynce.com]
- 2. 3-(4-Chlorobenzyl)-piperidine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 3. pjlabs.com [pjlabs.com]
- 4. ISO 17034 Guide to International Standards for Reference Material Producers [aroscientific.com]
- 5. Reference Material Producer Accreditation | ISO 17034 | ANAB [anab.ansi.org]
- 6. iasonline.org [iasonline.org]
A Comparative Efficacy Analysis: 4-(3-Chlorobenzyl)piperidine versus the Selective Dopamine Reuptake Inhibitor RTI-113
Introduction
In the landscape of neuropharmacological research, the piperidine scaffold is a recurring motif in compounds targeting central nervous system (CNS) pathways.[1] While many piperidine-containing drugs are well-characterized, numerous analogues remain under-investigated. This guide focuses on 4-(3-Chlorobenzyl)piperidine, a compound structurally related to known monoamine releasing agents, and proposes a comprehensive framework for comparing its efficacy against a well-established benchmark, RTI-113.
This compound is a piperidine derivative with limited publicly available pharmacological data, primarily being documented as a chemical intermediate in synthetic chemistry.[2][3] However, its close structural analogue, 4-benzylpiperidine, is known to act as a monoamine releasing agent with a notable selectivity for dopamine and norepinephrine.[4] This suggests that this compound may possess similar properties, making it a candidate for investigation as a potential modulator of dopaminergic and noradrenergic systems.
As a comparator, we have selected RTI-113 (2β-carbophenoxy-3β-(4-chlorophenyl)tropane), a potent and selective dopamine reuptake inhibitor (DRI).[5] RTI-113 has been extensively studied as a potential therapeutic for cocaine addiction, demonstrating a longer duration of action and higher potency compared to cocaine.[5][6][7] Its well-defined mechanism of action and established in vitro and in vivo pharmacological profile make it an ideal reference compound for elucidating the potential efficacy of novel piperidine derivatives.
This guide will provide a detailed, step-by-step experimental workflow to objectively compare the efficacy of this compound with RTI-113. The proposed experiments are designed to elucidate the mechanism of action and quantify the potency and efficacy of this compound as a potential monoamine modulator.
Comparative Experimental Methodologies
To thoroughly assess the efficacy of this compound relative to RTI-113, a multi-tiered experimental approach is proposed. This will encompass in vitro assays to determine molecular targets and potency, followed by in vivo studies to evaluate physiological and behavioral effects.
In Vitro Assays: Target Engagement and Potency
The initial phase of the comparison will focus on characterizing the interaction of this compound with the dopamine transporter (DAT) and the norepinephrine transporter (NET), the primary targets of RTI-113 and the hypothesized targets for our compound of interest.
1. Radioligand Binding Assays
These assays will determine the binding affinity (Ki) of this compound and RTI-113 for DAT and NET.
-
Protocol: Dopamine Transporter (DAT) Binding Assay
-
Membrane Preparation: Utilize cell membranes prepared from HEK293 cells stably expressing the human dopamine transporter (hDAT).
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation (20-50 µg protein) with a radioligand such as [³H]WIN 35,428 (final concentration ~1-2 nM).[8]
-
Competition Binding: Add increasing concentrations of either this compound or RTI-113 (e.g., 0.1 nM to 10 µM).
-
Incubation: Incubate the plates at 4°C for 2-3 hours to reach binding equilibrium.[8]
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
-
-
Protocol: Norepinephrine Transporter (NET) Binding Assay
-
This protocol is analogous to the DAT binding assay, but utilizes cell membranes from HEK293 cells expressing the human norepinephrine transporter (hNET) and a NET-selective radioligand such as [³H]nisoxetine.
-
2. Neurotransmitter Uptake Assays
These functional assays will measure the potency (IC50) of each compound to inhibit the uptake of dopamine and norepinephrine into cells.
-
Protocol: Dopamine Uptake Inhibition Assay
-
Cell Culture: Plate HEK293 cells stably expressing hDAT in 96-well plates and grow to confluence.
-
Pre-incubation: Wash the cells with uptake buffer and pre-incubate with varying concentrations of this compound or RTI-113 for 10-20 minutes at 37°C.[8]
-
Uptake Initiation: Initiate dopamine uptake by adding [³H]dopamine (final concentration ~10-20 nM).[8]
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.[8]
-
Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells with ice-cold uptake buffer.[8]
-
Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC50 value for uptake inhibition.
-
-
Protocol: Norepinephrine Uptake Inhibition Assay
-
This protocol is similar to the dopamine uptake assay, using hNET-expressing cells and [³H]norepinephrine as the substrate.
-
Expected In Vitro Data Summary
| Compound | DAT Binding Affinity (Ki, nM) | NET Binding Affinity (Ki, nM) | Dopamine Uptake Inhibition (IC50, nM) | Norepinephrine Uptake Inhibition (IC50, nM) |
| This compound | To be determined | To be determined | To be determined | To be determined |
| RTI-113 | Reported as highly potent and selective | Reported as significantly lower than DAT | Consistent with high DAT affinity | Significantly higher than for dopamine |
In Vivo Assays: Neurochemical and Behavioral Effects
The second phase will investigate the effects of this compound and RTI-113 in living organisms to assess their impact on brain neurochemistry and behavior.
1. In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
-
Protocol: In Vivo Microdialysis for Dopamine and Norepinephrine
-
Surgical Implantation: Surgically implant a microdialysis guide cannula targeting a brain region rich in dopaminergic and noradrenergic terminals, such as the nucleus accumbens or prefrontal cortex, in rodents.[9][10]
-
Recovery: Allow the animals to recover from surgery.
-
Microdialysis Procedure: On the day of the experiment, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF).[9]
-
Baseline Collection: Collect baseline dialysate samples to establish stable neurotransmitter levels.
-
Drug Administration: Administer a systemic dose of this compound, RTI-113, or vehicle.
-
Sample Collection: Continue collecting dialysate samples at regular intervals post-injection.
-
Neurochemical Analysis: Analyze the dialysate samples for dopamine and norepinephrine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[11]
-
Data Analysis: Express the results as a percentage change from baseline levels.
-
2. Locomotor Activity Assay
This behavioral assay is used to assess the stimulant or depressant effects of a compound on spontaneous movement.
-
Protocol: Locomotor Activity Assessment
-
Habituation: Habituate the animals to the locomotor activity chambers.[12][13]
-
Drug Administration: Administer a dose range of this compound, RTI-113, or vehicle.
-
Data Collection: Immediately place the animals in the activity chambers and record their horizontal and vertical movements over a specified period using automated photobeam detection systems.[13]
-
Data Analysis: Analyze the data to determine the dose-dependent effects of each compound on locomotor activity.
-
Expected In Vivo Data Summary
| Compound | Effect on Extracellular Dopamine (NAc) | Effect on Extracellular Norepinephrine (PFC) | Effect on Locomotor Activity |
| This compound | Hypothesized to increase | Hypothesized to increase | Hypothesized to be dose-dependently stimulant |
| RTI-113 | Known to increase (via reuptake inhibition) | Lesser effect compared to dopamine | Known to be dose-dependently stimulant |
Visualizing the Experimental Design and Pathways
To provide a clear conceptual overview, the following diagrams illustrate the proposed experimental workflow and the underlying neurochemical pathways.
Caption: Proposed experimental workflow for the comparative efficacy analysis.
Caption: Hypothesized mechanisms of action at the monoaminergic synapse.
Discussion and Future Directions
The proposed comparative study will provide critical insights into the pharmacological profile of this compound. By directly comparing its effects to the well-characterized DRI, RTI-113, we can elucidate its potential as a monoamine releasing agent or reuptake inhibitor.
The in vitro binding and uptake assays will establish the fundamental potency and selectivity of this compound at DAT and NET. The in vivo microdialysis experiments will then confirm its effects on extracellular neurotransmitter levels in the brain, providing a direct measure of its neurochemical efficacy. Finally, the locomotor activity studies will offer a behavioral correlate of its CNS effects, indicating its potential for stimulant or depressant properties.
Should this compound demonstrate significant activity as a monoamine releasing agent, further studies would be warranted to explore its selectivity for other monoamine transporters, such as the serotonin transporter (SERT), and to investigate its potential for abuse liability and therapeutic applications. Conversely, if it displays a different pharmacological profile, these initial studies will form the basis for exploring alternative mechanisms of action.
This comprehensive guide provides a robust framework for the initial characterization and efficacy comparison of this compound, a novel compound with the potential to contribute to our understanding of neuropharmacology and the development of new CNS-active agents.
References
- 1. ijnrd.org [ijnrd.org]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 5. RTI-113 - Wikipedia [en.wikipedia.org]
- 6. RTI-113 administration reduces cocaine self-administration at high occupancy of dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RTI 113, a 3-phenyltropane analog, produces long-lasting cocaine-like discriminative stimulus effects in rats and squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. benchchem.com [benchchem.com]
- 13. va.gov [va.gov]
In Vivo Validation of 4-(3-Chlorobenzyl)piperidine: A Comparative Guide to its Therapeutic Potential
This guide provides a comprehensive framework for the in vivo validation of 4-(3-Chlorobenzyl)piperidine, a novel piperidine derivative with significant therapeutic potential. Due to the limited publicly available in vivo data on this specific molecule, this document outlines a proposed validation strategy. This strategy is based on the known pharmacology of structurally related compounds and established experimental models. We will objectively compare its hypothesized performance with current therapeutic alternatives, supported by established experimental data for these comparators. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of this promising compound.
Introduction: The Rationale for Investigating this compound
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS).[1][2] The benzylpiperidine motif, in particular, is a privileged structure known to interact with a variety of CNS targets.[3] While this compound itself is primarily documented as a chemical intermediate, its close structural analog, 4-benzylpiperidine, exhibits a compelling pharmacological profile as a monoamine releasing agent with a preference for dopamine and norepinephrine over serotonin.[4] Furthermore, 4-benzylpiperidine also acts as a weak monoamine oxidase inhibitor (MAOI).[4]
The addition of a chlorine atom to the meta-position of the benzyl ring in this compound is a common medicinal chemistry strategy to modulate pharmacokinetic and pharmacodynamic properties. This substitution can influence metabolic stability, receptor binding affinity, and blood-brain barrier penetration. Based on the profile of its parent compound, we hypothesize that this compound may act as a monoamine releasing agent and/or MAOI, suggesting potential therapeutic applications in disorders characterized by monoaminergic dysregulation, such as Attention-Deficit/Hyperactivity Disorder (ADHD) and depression.
A second, albeit less direct, line of reasoning for its investigation stems from the incorporation of the (3-chlorobenzyl)piperidin-4-yl moiety in a novel cholinesterase inhibitor designed for Alzheimer's disease. While the overall activity of that complex molecule cannot be solely attributed to the piperidine fragment, it does not preclude the possibility of inherent, albeit weaker, cholinesterase inhibitory activity.
This guide will focus on the more probable monoaminergic activity and propose a rigorous in vivo validation cascade to test this hypothesis.
Proposed Mechanism of Action
Based on the pharmacology of 4-benzylpiperidine, the primary hypothesized mechanism of action for this compound is the modulation of monoaminergic neurotransmission. This can be dissected into two potential, and not mutually exclusive, pathways:
-
Monoamine Release: The compound may act as a substrate for monoamine transporters (dopamine transporter - DAT, norepinephrine transporter - NET, and serotonin transporter - SERT), leading to their reversal and subsequent non-vesicular release of neurotransmitters into the synapse.[5] This would increase the synaptic concentrations of dopamine and norepinephrine, and to a lesser extent, serotonin.
-
Monoamine Oxidase Inhibition: The compound could inhibit the activity of monoamine oxidase A (MAO-A) and/or monoamine oxidase B (MAO-B), enzymes responsible for the degradation of monoamine neurotransmitters.[6] Inhibition of these enzymes would lead to an increase in the cytoplasmic concentration of monoamines, making more neurotransmitter available for vesicular packaging and release.
The following diagram illustrates the potential sites of action for this compound within a presynaptic monoaminergic neuron.
References
- 1. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 5. Monoamine releasing agent - Wikipedia [en.wikipedia.org]
- 6. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-(3-Chlorobenzyl)piperidine: A Guide for Researchers in Drug Discovery
This guide provides a comprehensive technical overview of 4-(3-Chlorobenzyl)piperidine, a heterocyclic amine of interest in medicinal chemistry. In the absence of extensive publicly available data on this specific molecule, this document serves as a comparative framework. By examining the synthesis, and physicochemical and biological properties of structurally related piperidine derivatives, we aim to provide researchers, scientists, and drug development professionals with the foundational knowledge and experimental context to guide future investigations into this compound.
Introduction to the Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry
The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions have established it as a "privileged scaffold" in drug design. Piperidine derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, antifungal, and central nervous system (CNS) effects.[2][3][4] The therapeutic diversity of this class of compounds underscores the significance of exploring novel derivatives such as this compound.
Synthesis of Substituted Piperidines: A Strategic Overview
The synthesis of substituted piperidines can be achieved through various strategic routes. A common and effective method involves the catalytic hydrogenation of the corresponding pyridine precursor. For instance, the synthesis of 4-benzylpiperidine can be accomplished by reacting 4-cyanopyridine with toluene, followed by the catalytic hydrogenation of the pyridine ring.
A general strategy for the synthesis of piperidine derivatives often involves a multi-step process that can include chloroacetylation, cyclization, and subsequent functional group modifications.[5] One notable method for the stereoselective construction of the piperidine ring is the aza-Prins cyclization, which utilizes aldehydes and homoallylic amines.[6]
Below is a generalized workflow for the synthesis of a 4-substituted piperidine derivative, providing a plausible, albeit not specific, route for this compound.
Experimental Workflow: General Synthesis of a 4-Substituted Piperidine
Caption: General synthetic workflow for a 4-substituted piperidine.
Physicochemical Properties: A Comparative Look
The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Below is a comparison of the known properties of this compound and a selection of structurally related compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₁₂H₁₆ClN | 209.72 | 251107-31-0 |
| This compound HCl | C₁₂H₁₇Cl₂N | 246.18 | 1373028-17-1 |
| 3-(4-Chlorobenzyl)piperidine HCl | C₁₂H₁₆ClN · HCl | 246.18 | Not Available |
| 4-Benzylpiperidine | C₁₂H₁₇N | 175.27 | 31252-42-3 |
Biological Activities: Extrapolating from Known Analogs
While specific biological data for this compound is limited in publicly accessible literature, the activities of its structural analogs provide a strong foundation for hypothesizing its potential therapeutic applications.
Central Nervous System (CNS) Activity
Piperidine derivatives are well-known for their diverse effects on the CNS.[3] For example, 4-Benzylpiperidine acts as a monoamine releasing agent with a notable selectivity for dopamine and norepinephrine over serotonin. This profile suggests potential applications in conditions where monoaminergic neurotransmission is dysregulated.
The introduction of a chlorine atom on the benzyl ring, as seen in this compound, can significantly alter the electronic properties and lipophilicity of the molecule. These changes may influence its ability to cross the blood-brain barrier and its affinity for CNS targets. It is plausible that this compound could exhibit activity as a muscarinic antagonist or interact with other CNS receptors.[7]
Antimicrobial and Antifungal Activity
The piperidine scaffold is a common feature in many antimicrobial and antifungal agents.[8][9][10] Studies on various piperidine derivatives have demonstrated their efficacy against a range of bacterial and fungal strains, including Staphylococcus aureus, Bacillus subtilis, and Candida albicans.[8][9] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes. The presence of a halogenated benzyl group in this compound may enhance its antimicrobial potential.
Anticancer Activity
Numerous piperidine derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[4][11][12] The proposed mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[4][12] The substitution pattern on the piperidine ring and the nature of the appended aromatic groups are critical for determining the anticancer potency and selectivity.
Experimental Protocols for Biological Evaluation
To assess the potential biological activities of this compound, a series of well-established in vitro assays can be employed.
Antimicrobial Susceptibility Testing
Protocol: Broth Microdilution Assay
-
Preparation of Microbial Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in a suitable broth medium.
-
Compound Dilution: Prepare a series of twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well containing the diluted compound.
-
Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Cytotoxicity Assessment
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[13]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathway Visualization
Caption: A hypothetical signaling pathway potentially modulated by a piperidine derivative.
Conclusion and Future Directions
This compound represents an intriguing yet underexplored molecule within the vast chemical space of piperidine derivatives. Based on the established pharmacological profiles of its structural analogs, it holds promise for further investigation, particularly in the areas of CNS disorders, infectious diseases, and oncology. The experimental protocols and comparative data presented in this guide are intended to provide a solid starting point for researchers embarking on the study of this and other novel piperidine compounds. Future research should focus on the definitive synthesis and purification of this compound, followed by a systematic evaluation of its biological activities using the assays outlined herein. Such studies will be crucial in elucidating its specific mechanism of action and its potential as a lead compound in drug discovery programs.
References
- 1. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. Neurobiology of piperidine: its relevance to CNS function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 4-(3-Chlorobenzyl)piperidine
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-(3-Chlorobenzyl)piperidine. As a halogenated aromatic amine derivative, this compound requires specialized handling and disposal protocols to mitigate risks to personnel and the environment. This guide is designed for researchers, laboratory managers, and drug development professionals who handle this or structurally similar compounds. The procedures outlined herein are based on established safety protocols for piperidines and chlorinated organic compounds, ensuring a self-validating system of safety and compliance.
Hazard Profile and Chemical Characterization
A thorough understanding of the chemical's properties and hazards is the foundation of safe disposal. This compound is a solid organic compound.[1] While a specific, comprehensive Safety Data Sheet (SDS) for this exact CAS number is not widely available, its hazards can be reliably inferred from its structural components: the piperidine ring and the chlorobenzyl group.
The piperidine moiety suggests that the compound is likely corrosive, flammable, and toxic by inhalation, ingestion, and skin contact.[2][3] The presence of a carbon-halogen bond classifies it as a halogenated organic compound, which carries specific environmental concerns and regulatory disposal requirements.[4][5] Thermal decomposition is expected to produce highly toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl).[6][7]
| Property | Value | Source |
| CAS Number | 251107-31-0 | [1][8] |
| Molecular Formula | C₁₂H₁₆ClN | [1] |
| Molecular Weight | 209.72 g/mol | [1][8] |
| Physical Form | Solid | [1][9] |
| Inferred Hazards | Corrosive, Toxic, Skin/Eye Irritant, Harmful to Aquatic Life | [2][6] |
Core Directive: The Disposal Decision Framework
The fundamental principle for disposing of this compound is that it must be treated as regulated hazardous waste . Under no circumstances should this chemical or its containers be disposed of in standard trash or discharged into a sewer system.[10] Disposal must adhere to all federal, state, and local environmental regulations.[2] The decision process for handling waste is visualized below.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. peptide.com [peptide.com]
- 3. chemos.de [chemos.de]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound CAS#: 251107-31-0 [m.chemicalbook.com]
- 9. 3-(4-Chlorobenzyl)-piperidine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 10. echemi.com [echemi.com]
A Comprehensive Guide to the Safe Handling of 4-(3-Chlorobenzyl)piperidine
Hazard Analysis: Understanding the Risks
Due to the absence of a dedicated SDS for 4-(3-Chlorobenzyl)piperidine, a conservative approach to hazard assessment is paramount. We will extrapolate potential hazards from the parent compound, piperidine, and structurally related molecules.
Inferred Hazards:
-
Corrosivity and Irritation: Based on data for piperidine and related compounds, this compound should be treated as a substance that can cause severe skin burns and eye damage.[1][2][3] It is also likely to be a respiratory irritant.
-
Toxicity: Piperidine is known to be toxic if it comes into contact with the skin or is inhaled.[1][2][3] It is also harmful if swallowed.[1][2][3] Therefore, it is prudent to assume similar toxicological properties for its derivatives.
-
Flammability: Piperidine is a flammable liquid.[1][2][3] While the addition of the chlorobenzyl group may alter the flash point, this compound should be handled as a potentially flammable substance.
The monohydrochloride salt of this compound is reported to have no known hazards under normal conditions of use; however, it is still recommended to avoid contact with skin, eyes, and the respiratory tract.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Recommended PPE | Rationale |
| Weighing and Aliquoting (Solid) | Nitrile or Butyl Rubber Gloves (double-gloved), Safety Goggles, Lab Coat, Particulate Respirator (N95 or higher) | To prevent skin contact, eye exposure, and inhalation of fine particles. |
| Solution Preparation and Transfers | Nitrile or Butyl Rubber Gloves (double-gloved), Chemical Splash Goggles, Face Shield, Chemical-Resistant Lab Coat or Apron | To provide enhanced protection against splashes and direct contact with the liquid form. |
| Running Reactions and Workup | Nitrile or Butyl Rubber Gloves (double-gloved), Chemical Splash Goggles, Face Shield, Chemical-Resistant Lab Coat or Apron, work within a certified chemical fume hood | To mitigate risks from splashes, aerosols, and potential vapor inhalation during heated or agitated processes. |
| Spill Cleanup | Chemical-Resistant Gloves (Butyl Rubber recommended), Chemical Splash Goggles, Face Shield, Chemical-Resistant Coveralls, appropriate respirator | To ensure full-body protection during the management of a hazardous material release. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan minimizes the risk of exposure and ensures a controlled laboratory environment.
Preparation and Handling
-
Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.
-
Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leaks.
-
Weighing: If weighing the solid, do so in a fume hood on a tared weigh boat. Use appropriate tools to avoid generating dust.
-
Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.
-
Transfers: Use a syringe or cannula for liquid transfers to minimize the risk of spills.
Emergency Procedures
In the event of an exposure or spill, immediate and decisive action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[2] If they are not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1][2] Rinse the mouth with water and seek immediate medical attention.
Spill Management and Disposal Plan
A proactive approach to spill management and waste disposal is essential for maintaining a safe laboratory.
Spill Cleanup
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[1]
-
Neutralize (if applicable and safe): For basic compounds like piperidine derivatives, a weak acid can be used for neutralization, but this should only be done by trained personnel.
-
Collect: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, labeled, sealed container. Do not mix with incompatible waste streams.
-
Disposal: Arrange for disposal through a licensed chemical destruction plant or a certified hazardous waste disposal service.[5] Do not discharge to sewer systems.[5]
Visualizing the Workflow
To further clarify the safe handling process, the following diagram illustrates the key stages from preparation to disposal.
Caption: A flowchart outlining the safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
